(R)-Oxybutynin-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H31NO3 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1/i1D3,2D3,3D2,4D2 |
InChI Key |
XIQVNETUBQGFHX-YKPKOBDESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Oxybutynin-d10: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of (R)-Oxybutynin-d10. This deuterated analog of the potent muscarinic receptor antagonist, (R)-Oxybutynin, is a valuable tool in pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound is the isotopically labeled form of (R)-Oxybutynin, where ten hydrogen atoms on the two ethyl groups of the diethylamino moiety have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of (R)-Oxybutynin in biological matrices.[1]
Structural Information
| Identifier | Value |
| IUPAC Name | 4-(bis(ethyl-d5)amino)but-2-yn-1-yl (R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
| CAS Number | 1189190-67-7 (Free Base) |
| Molecular Formula | C22H21D10NO3 (Free Base) |
| Molecular Weight | 367.56 g/mol (Free Base)[2] |
| HCl Salt CAS Number | Not explicitly available, but the racemate d10 HCl is 120092-65-1[3] |
| HCl Salt Molecular Formula | C22H22D10ClNO3 |
| HCl Salt Molecular Weight | 404.01 g/mol [2] |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | 129-130 °C (for non-deuterated HCl salt) | Data for the d10 analog is not readily available; this serves as an estimate. |
| Boiling Point | Not available | |
| Solubility | Soluble in Methanol.[2] | The non-deuterated HCl salt is readily soluble in water and acids. |
| Storage Conditions | Store at 2-8°C[2] |
Structure and Stereochemistry
Oxybutynin (B1027) possesses a single chiral center at the carbon atom bearing the hydroxyl, cyclohexyl, and phenyl groups. (R)-Oxybutynin is the eutomer, exhibiting significantly higher antimuscarinic activity compared to its (S)-enantiomer. The deuteration in this compound is specifically at the terminal ethyl groups, which are not directly involved in the chiral center, thus preserving its stereochemical integrity and biological activity.
Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
(R)-Oxybutynin exerts its therapeutic effects, primarily in the treatment of overactive bladder, through competitive antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype.[4] The M3 receptors are coupled to Gq proteins and are predominantly responsible for mediating detrusor smooth muscle contraction.
The binding of acetylcholine to M3 receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. (R)-Oxybutynin blocks this initial step, leading to muscle relaxation.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, its preparation would follow the general principles of oxybutynin synthesis, utilizing deuterated starting materials. The synthesis of deuterated (S)-oxybutynin analogs has been reported, confirming the feasibility of such synthetic routes. A general experimental workflow for the synthesis, purification, and analysis is outlined below.
General Synthesis and Purification Workflow
The synthesis of (R)-Oxybutynin generally involves the esterification of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)-2-butyn-1-ol. For the d10 analog, 4-(bis(ethyl-d5)amino)-2-butyn-1-ol would be used.
Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is critical for its use in stereoselective pharmacokinetic studies. Chiral HPLC is the method of choice for separating and quantifying the (R) and (S) enantiomers. Several methods have been published for the chiral separation of oxybutynin enantiomers, which can be adapted for the deuterated analog.
A representative HPLC method for chiral separation of oxybutynin enantiomers: [1]
-
Column: Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm)
-
Mobile Phase: A mixture of Solvent A [acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio.
-
Detection: Mass Spectrometry (MS/MS)
-
Internal Standard: Deuterated analogues, such as this compound itself in studies of the non-deuterated compound.
Sample Preparation (from plasma): [1]
-
Liquid-Liquid Extraction: Plasma samples are extracted with an organic solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane).
-
Evaporation: The organic layer is separated and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in the mobile phase for injection into the HPLC system.
Spectral Data
Detailed NMR and mass spectral data for this compound are not widely published. However, based on the structure, the following would be expected:
-
¹H NMR: The spectrum would be similar to that of (R)-Oxybutynin, but with the complete absence of signals corresponding to the ethyl protons.
-
¹³C NMR: The spectrum would show characteristic shifts for the carbonyl, quaternary, and other carbons of the core structure. The signals for the deuterated ethyl carbons would be observed as multiplets due to C-D coupling.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the deuterated compound (367.56 for the free base). Fragmentation patterns would be useful for structural confirmation and in quantitative analysis using Multiple Reaction Monitoring (MRM) in MS/MS. For the non-deuterated compound, characteristic fragments are observed.[4]
Conclusion
This compound is an essential tool for advanced research in the fields of pharmacology and drug metabolism. Its well-defined chemical structure and the biological activity of its non-deuterated counterpart make it invaluable for sensitive and accurate quantification in complex biological samples. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important deuterated standard.
References
- 1. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-Oxybutynin-D10 - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Oxybutynin-D10 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (R)-Oxybutynin-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (R)-Oxybutynin-d10, a deuterated isotopologue of the muscarinic receptor antagonist (R)-Oxybutynin. The strategic incorporation of ten deuterium (B1214612) atoms on the diethylamino moiety offers a valuable tool for various research applications, including metabolic studies and pharmacokinetic analysis, by leveraging the kinetic isotope effect. This document details the synthetic pathway, experimental protocols, and relevant data.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a convergent approach, involving the preparation of two key intermediates followed by their coupling. The isotopic labels are introduced via the use of a commercially available deuterated starting material.
The overall synthetic workflow can be visualized as follows:
The Role of (R)-Oxybutynin-d10 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of (R)-Oxybutynin-d10 as an internal standard in the bioanalysis of (R)-Oxybutynin. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, without interfering with its measurement.
Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the gold standard in bioanalysis.[1][2] this compound is a deuterated analog of (R)-Oxybutynin, meaning ten hydrogen atoms have been replaced with deuterium.
The key advantages of using a deuterated internal standard like this compound are:
-
Chemical and Physical Similarity: this compound is chemically and structurally almost identical to (R)-Oxybutynin. This ensures that it has nearly identical extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[1]
-
Co-elution: The deuterated standard co-elutes with the unlabeled analyte during chromatography. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1]
-
Mass Differentiation: Despite its chemical similarity, this compound is easily distinguished from (R)-Oxybutynin by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for simultaneous but separate detection and quantification of both the analyte and the internal standard.
By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.
Mechanism of Action of (R)-Oxybutynin
(R)-Oxybutynin is the pharmacologically active enantiomer of the racemic mixture oxybutynin (B1027). It is an anticholinergic agent that exerts its therapeutic effect by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes. In the context of an overactive bladder, (R)-Oxybutynin blocks the binding of acetylcholine to these receptors on the detrusor muscle. This inhibition of cholinergic signaling leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of urinary urgency, frequency, and incontinence.
dot
Caption: Muscarinic acetylcholine receptor (M3) signaling pathway and the antagonistic action of (R)-Oxybutynin.
Bioanalytical Method Using this compound
The following sections detail a typical experimental protocol for the quantitative analysis of (R)-Oxybutynin in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
This protocol is a synthesized representation based on validated methods for the enantioselective analysis of oxybutynin and its metabolites.[2]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of (R)-Oxybutynin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of (R)-Oxybutynin by serial dilution of the stock solution with a mixture of methanol (B129727) and water.
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration in the same diluent.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample and vortex for another 30 seconds.
-
Add 2 mL of an extraction solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane) and vortex for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation (Chiral):
-
Column: A chiral column, such as a Phenomenex Lux Amylose-2 (150 mm × 4.6 mm, 3 µm), is used for the enantioselective separation of (R)- and (S)-Oxybutynin.[2]
-
Mobile Phase: A typical mobile phase for chiral separation consists of a mixture of solvent A (e.g., acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 v/v) and solvent B (e.g., 2-propanol:methanol, 50:50 v/v) in a ratio of 20:80 v/v.[2]
-
Flow Rate: A flow rate of 0.8 mL/min is commonly used.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor to product ion transitions for (R)-Oxybutynin and this compound are monitored. For example:
-
(R)-Oxybutynin: m/z 358.3 → 142.2
-
This compound: m/z 368.3 → 142.2 (assuming a d10 label on the diethylamino and butynyl groups)
-
-
dot
Caption: A typical experimental workflow for the quantification of (R)-Oxybutynin in plasma using a deuterated internal standard.
Data Presentation and Method Validation
A bioanalytical method using this compound as an internal standard must be validated to ensure its reliability. Key validation parameters are summarized below.
Method Validation Parameters
The following table presents typical validation results for a chiral LC-MS/MS method for the determination of oxybutynin enantiomers.
| Parameter | (R)-Oxybutynin |
| Linearity Range | 0.025 - 10.0 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | 96.0% - 105.1%[2] |
| IS-Normalized Matrix Factor | 0.96 - 1.07[2] |
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical step in method development. The following diagram illustrates the decision-making process that favors the use of a stable isotope-labeled internal standard.
dot
Caption: A flowchart illustrating the decision-making process for selecting an appropriate internal standard for bioanalytical methods.
Conclusion
This compound serves as an ideal internal standard for the quantitative bioanalysis of (R)-Oxybutynin. Its mechanism of action as an internal standard is rooted in its near-identical physicochemical properties to the analyte, allowing it to effectively compensate for variations in sample preparation and analysis. The use of this compound in conjunction with sensitive LC-MS/MS methods enables the development of highly accurate, precise, and robust assays, which are essential for reliable pharmacokinetic and clinical studies in drug development.
References
- 1. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Oxybutynin-d10 certificate of analysis and purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Oxybutynin-d10, a deuterated analog of the active enantiomer of oxybutynin (B1027). This document details its chemical properties, purity, and relevant analytical methodologies, designed to support research and development activities.
Certificate of Analysis and Purity
While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the information compiled from leading suppliers provides key quality and characteristic data. Isotope-labeled standards like this compound are crucial for pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis.
Table 1: Chemical and Physical Data for this compound
| Parameter | Value | Source |
| IUPAC Name | 4-(bis(ethyl-d5)amino)but-2-yn-1-yl (R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | Daicel Pharma Standards[1] |
| CAS Number | 1189190-67-7 (Free Base) | Daicel Pharma Standards[1] |
| Molecular Formula | C₂₂H₂₁D₁₀NO₃ (Free Base); C₂₂H₂₂D₁₀ClNO₃ (HCl Salt) | Daicel Pharma Standards[1] |
| Molecular Weight | 367.56 g/mol (Free Base); 404.01 g/mol (HCl Salt) | Daicel Pharma Standards[1] |
| Solubility | Methanol (B129727) | Daicel Pharma Standards[1] |
| Storage Condition | 2-8°C | Daicel Pharma Standards[1] |
Table 2: Typical Purity and Isotopic Enrichment
| Analysis | Specification | Notes |
| Purity | ≥98% (by HPLC) | Purity is typically determined by High-Performance Liquid Chromatography (HPLC). The exact purity is lot-specific and would be detailed on the Certificate of Analysis provided with the purchased material. |
| IsotopicEnrichment | ≥99% Deuterium (B1214612) Incorporation | The high isotopic enrichment ensures minimal interference from the non-deuterated analog in mass spectrometry-based assays. |
| EnantiomericPurity | ≥99% (R)-enantiomer | The enantiomeric purity is critical as the pharmacological activity of oxybutynin resides predominantly in the (R)-enantiomer. Chiral HPLC methods are employed to determine this. |
Mechanism of Action: Signaling Pathway
Oxybutynin is an anticholinergic agent that exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] The (R)-enantiomer is the more potent of the two stereoisomers.[4] Its primary therapeutic action is the relaxation of the bladder's detrusor smooth muscle, which is mediated mainly through the blockade of M3 muscarinic receptors.[5][6] This action reduces involuntary contractions of the bladder, thereby alleviating symptoms of overactive bladder such as urgency and frequency.[3] In addition to its antimuscarinic effects, oxybutynin also possesses direct muscle relaxant and local anesthetic properties.[6][7]
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These are based on validated methods for oxybutynin and its metabolites and can be adapted for the deuterated standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound.
Workflow:
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[8][9]
-
Mobile Phase: A mixture of 1% orthophosphoric acid, acetonitrile, and methanol in a ratio of 40:45:15 (v/v/v).[8][9]
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the sample in the mobile phase at a concentration similar to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Enantiomeric Purity by Chiral HPLC
This method is used to determine the enantiomeric excess of the (R)-isomer.
Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: Lux® i-Amylose-3 immobilized polysaccharide-based chiral stationary phase or a similar chiral column.
-
Mobile Phase: A mixture of Hexane and Isopropanol with 0.1% Diethylamine (80:20 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV, wavelength to be optimized (e.g., 220 nm).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis: The separation of the (R) and (S) enantiomers is achieved on the chiral column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Quantification in Biological Matrices by LC-MS/MS
This compound is an ideal internal standard for the quantification of (R)-Oxybutynin in biological samples like plasma or urine.
Workflow:
Methodology:
-
System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.[10]
-
Perform protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common LLE solvent is n-hexane.[10]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.[10]
-
Mobile Phase: Methanol-water (containing 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid; 90:10, v/v).[10]
-
Flow Rate: Adapted for the specific column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oxybutynin: m/z 358.2 → 142.2[11]
-
This compound (IS): The precursor ion will be approximately m/z 368.2 (M+10+H)⁺. The product ion would likely be the same as the non-deuterated form (m/z 142.2), assuming the deuterium labels are on the diethylamino group which is lost. This transition must be empirically determined.
-
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of oxybutynin in the unknown samples is then determined from this curve.
References
- 1. R-Oxybutynin-D10 - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 3. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 4. OXYBUTYNIN (PD009572, XIQVNETUBQGFHX-UHFFFAOYSA-N) [probes-drugs.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. droracle.ai [droracle.ai]
- 7. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
(R)-Oxybutynin-d10: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(R)-Oxybutynin-d10 is a stable isotope-labeled version of (R)-Oxybutynin, the more pharmacologically active enantiomer of the anticholinergic agent oxybutynin. This deuterated analog serves as an invaluable tool in pharmacokinetic, metabolic, and bioequivalence studies, primarily as an internal standard for mass spectrometry-based quantification. Its use allows for precise and accurate measurement of (R)-Oxybutynin in complex biological matrices by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of the commercial availability of this compound, its key quantitative specifications, and a detailed experimental protocol for its application in bioanalytical methods.
Commercial Suppliers and Availability
This compound and its hydrochloride salt are available from specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes. The primary form available is the free base, though the hydrochloride salt of the deuterated racemate is also common. Researchers should always verify the specific enantiomeric and isotopic purity from the supplier's certificate of analysis for their specific application.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Purity |
| Pharmaffiliates | (R)-Oxybutynin D10[1][2] | PA STI 089085[1][2] | C₂₂H₂₁D₁₀NO₃ | 367.56[1][2] | Isotopic Enrichment: ≥98% Chemical Purity: >99%[3][4] |
| Pharmaffiliates | Oxybutynin-d10 Hydrochloride[1] | PA STI 088094[1] | C₂₂H₂₂D₁₀ClNO₃ | 404.01[1] | Isotopic Enrichment: ≥98% Chemical Purity: >99%[3][4] |
| TLC Pharmaceutical Standards | Oxybutynin-d10 HCl | O-071 | C₂₂H₂₁D₁₀NO₃·HCl | 404.02[5] | Isotopic Enrichment: ≥98% Chemical Purity: >99%[3][4] |
Note: Purity specifications are representative and may vary by batch. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific data.[4]
Experimental Protocol: Quantification of (R)-Oxybutynin in Human Plasma using this compound by LC-MS/MS
This protocol provides a detailed methodology for the quantitative analysis of (R)-Oxybutynin in human plasma, employing this compound as an internal standard. This method is typical for pharmacokinetic studies.
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of (R)-Oxybutynin and this compound reference standards into separate volumetric flasks.
-
Dissolve in methanol (B129727) to a final volume of 1 mL to obtain a concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of (R)-Oxybutynin by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to construct the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion → Product Ion):
-
(R)-Oxybutynin: m/z 358.3 → 142.2
-
This compound: m/z 368.3 → 142.2
-
-
Note: Mass transitions should be optimized for the specific instrument being used.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of (R)-Oxybutynin to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting factor.
-
Determine the concentration of (R)-Oxybutynin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a typical bioanalytical study utilizing this compound as an internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
References
(R)-Oxybutynin-d10: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
(R)-Oxybutynin is a tertiary amine with antimuscarinic and antispasmodic properties.[1] It acts as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of smooth muscles, such as those in the bladder.[2][3] The following table summarizes the key chemical and physical properties of the non-deuterated form.
| Property | Value | Reference |
| Molecular Formula | C22H31NO3 | [1] |
| Molecular Weight | 357.5 g/mol | [1][4] |
| Melting Point | 57°C (134.6°F) | [5] |
| Appearance | White, solid crystalline powder | [5] |
| Solubility | Readily soluble in water | [2] |
Hazard Identification and Toxicology
(R)-Oxybutynin is classified as harmful if swallowed and may cause an allergic skin reaction. It can also cause serious eye irritation and may lead to respiratory irritation.[6]
Toxicological Data (Oxybutynin Hydrochloride):
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 460 mg/kg | [6][7] |
| LD50 | Rat | Intraperitoneal | 223 mg/kg | [6] |
| LD50 | Rat | Subcutaneous | 740 mg/kg | [6] |
| TDLO | Woman | Oral | 2 mg/kg | [6] |
Primary Routes of Exposure: Ingestion, inhalation, skin contact, and eye contact.
Potential Health Effects:
-
Eye Contact: Causes serious eye irritation.[6]
-
Skin Contact: May cause an allergic skin reaction.[6]
-
Inhalation: May cause respiratory irritation.[6]
-
Ingestion: Harmful if swallowed.[6][8] Symptoms of overdose may include central nervous system overactivity, fever, cardiac arrhythmias, vomiting, respiratory failure, paralysis, and coma.[3]
Handling and Personal Protective Equipment
Proper handling procedures and the use of personal protective equipment (PPE) are crucial to minimize exposure and ensure safety in a laboratory setting.
General Laboratory Safety Workflow:
Caption: General workflow for safely handling chemical compounds in a laboratory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[5][8]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. | [6] |
| Skin Contact | After contact with skin, wash immediately with plenty of water and non-abrasive soap. If irritation persists, seek medical attention. | [5] |
| Inhalation | Move the victim to a well-ventilated area. Seek immediate medical attention. | [5] |
| Ingestion | Do not induce vomiting. Loosen tight clothing. If the victim is not breathing, perform mouth-to-mouth resuscitation. Seek immediate medical attention. | [5] |
Fire and Explosion Hazard
-
Flammability: May be combustible at high temperatures.[5]
-
Products of Combustion: Carbon oxides (CO, CO2) and nitrogen oxides (NO, NO2).[5]
-
Fire Fighting Media: Use dry chemical powder for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet.[5]
-
Special Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and protect the environment.
Storage:
-
Store at room temperature, between 20°C to 25°C (68°F to 77°F).[10]
-
Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Store locked up.[9]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]
-
Do not empty into drains.[8]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.
-
Large Spill: Use a shovel to put the material into a convenient waste disposal container.
-
Avoid creating dust.[9]
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage if safe to do so.[9]
This guide provides a summary of the available safety and handling information for (R)-Oxybutynin-d10, based on data for the non-deuterated form. Researchers and scientists should always consult the most current and specific Safety Data Sheet for the lot number of the material they are handling and adhere to all institutional and regulatory safety guidelines.
References
- 1. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. fishersci.com [fishersci.com]
- 9. media.allergan.com [media.allergan.com]
- 10. Oxybutynin (Ditropan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
The Role of (R)-Oxybutynin-d10 in Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Oxybutynin-d10 is the deuterated form of (R)-Oxybutynin, the pharmacologically active enantiomer of the anticholinergic drug oxybutynin (B1027). Its primary and critical role in modern pharmacology and drug development is to serve as a high-fidelity internal standard for quantitative bioanalysis. The substitution of ten hydrogen atoms with deuterium (B1214612) atoms renders it chemically identical to (R)-Oxybutynin but isotopically distinct, allowing for precise and accurate quantification in complex biological matrices using mass spectrometry. This technical guide provides an in-depth exploration of the pharmacological context of (R)-Oxybutynin and the indispensable role of its deuterated analog, this compound, in pharmacokinetic studies and clinical development.
Introduction to (R)-Oxybutynin
Oxybutynin is a well-established antimuscarinic agent used for the treatment of overactive bladder and associated symptoms of urge urinary incontinence, urgency, and frequency.[1] It is a racemic mixture of (R)- and (S)-enantiomers, with the antimuscarinic activity residing predominantly in the (R)-isomer.[2] (R)-Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are abundant on the detrusor smooth muscle of the bladder.[3] This antagonism leads to bladder muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[3][4]
Pharmacological Profile of (R)-Oxybutynin
Mechanism of Action
(R)-Oxybutynin is a cholinergic muscarinic antagonist. Its primary mechanism of action involves the competitive inhibition of acetylcholine at postganglionic muscarinic receptors on smooth muscle cells.[3] This action relaxes the bladder's detrusor muscle, thereby increasing bladder capacity and reducing the number of incontinent episodes.[4]
Pharmacokinetics and Metabolism
(R)-Oxybutynin is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP3A4, in the liver and gut wall. This extensive first-pass metabolism results in a low oral bioavailability of the parent compound. The major active metabolite is N-desethyloxybutynin, which also possesses antimuscarinic activity.[3]
| Parameter | (R)-Oxybutynin | Reference |
| Oral Bioavailability | Approximately 6% (racemic mixture) | [3] |
| Protein Binding | >99% | [3] |
| Metabolism | Primarily via CYP3A4 | |
| Primary Active Metabolite | N-desethyloxybutynin | [3] |
| Elimination Half-life | ~2-3 hours (immediate release) | [3] |
The Role of this compound in Pharmacological Research
The development and validation of robust bioanalytical methods are paramount for accurately characterizing the pharmacokinetics of a drug. In this context, this compound plays a pivotal role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved.
Advantages of Using this compound
The use of a deuterated internal standard like this compound offers several advantages over other types of internal standards:
-
Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with (R)-Oxybutynin during liquid chromatography, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Extraction Recovery: The deuterated standard has nearly identical physical and chemical properties to the analyte, leading to similar recovery during sample preparation.
-
Minimal Isotopic Interference: The mass difference of 10 Da between (R)-Oxybutynin and this compound is sufficient to prevent isotopic overlap in the mass spectrometer.
Experimental Protocol for the Bioanalysis of (R)-Oxybutynin
The following is a representative experimental protocol for the quantitative analysis of (R)-Oxybutynin in human plasma using this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.
Materials and Reagents
-
(R)-Oxybutynin reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition | Reference |
| LC Column | Chiral column (e.g., Phenomenex Lux Amylose-2, 150mm x 4.6mm, 3µm) for enantioselective separation | |
| Mobile Phase | A mixture of acetonitrile, 2-propanol, methanol, and ammonium bicarbonate buffer | |
| Flow Rate | 0.8 mL/min | |
| Injection Volume | 10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | |
| (R)-Oxybutynin MRM Transition | m/z 358.3 → 142.2 | |
| This compound MRM Transition | m/z 368.3 → 142.2 |
Note: The m/z for this compound is predicted based on the addition of 10 daltons to the parent ion. The product ion is expected to be the same as the non-deuterated form as the fragmentation likely occurs at a part of the molecule that does not contain the deuterium labels.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
This compound is a critical tool in the field of pharmacology, enabling researchers and drug developers to conduct highly accurate and precise quantitative bioanalysis of (R)-Oxybutynin. Its use as an internal standard in LC-MS/MS methods is essential for obtaining reliable pharmacokinetic data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion of this important therapeutic agent. The methodologies outlined in this guide provide a framework for the robust and reliable quantification of (R)-Oxybutynin in biological matrices, ultimately supporting the safe and effective use of oxybutynin in the treatment of overactive bladder.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of Deuterated Oxybutynin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxybutynin (B1027) is a cornerstone therapy for overactive bladder (OAB) and hyperhidrosis, exerting its effects through anticholinergic activity. However, its clinical utility is often hampered by a challenging side-effect profile, primarily driven by its rapid and extensive first-pass metabolism. The primary metabolite, N-desethyloxybutynin (DEO), is pharmacologically active and contributes significantly to adverse events such as dry mouth, constipation, and central nervous system effects.[1][2][3][4] This whitepaper explores the rationale, discovery, and developmental pathway for a deuterated version of oxybutynin, herein referred to as d-Oxybutynin. By strategically replacing hydrogen atoms with deuterium (B1214612) at key metabolic sites, d-Oxybutynin is engineered to exhibit a more favorable pharmacokinetic profile, leading to a reduction in the formation of the problematic DEO metabolite, thereby improving tolerability while maintaining therapeutic efficacy. This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, and comparative data supporting the development of d-Oxybutynin.
Introduction: The Rationale for a Deuterated Oxybutynin
The therapeutic efficacy of oxybutynin is well-established; it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes, leading to the relaxation of the detrusor muscle in the bladder.[5][6] However, oral administration of oxybutynin results in low bioavailability (approximately 6%) due to extensive first-pass metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the gut wall and liver.[2][3][5][7][8] This metabolic process generates high plasma concentrations of N-desethyloxybutynin (DEO), often 5 to 12 times greater than the parent drug.[1][5] DEO possesses significant antimuscarinic activity and has a higher affinity for receptors in the parotid gland compared to the bladder, making it a primary contributor to the dose-limiting side effect of dry mouth.[6]
The "deuterium switch" is a strategic approach in medicinal chemistry where hydrogen atoms at specific sites of metabolic attack in a drug molecule are replaced by their heavier, stable isotope, deuterium.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like CYP3A4. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism, leading to:
-
Increased plasma exposure of the parent drug.
-
Decreased formation of metabolites.
-
Improved pharmacokinetic consistency.
-
Potentially enhanced safety and tolerability profile.
For oxybutynin, deuteration at the N-ethyl groups, the primary site of CYP3A4-mediated metabolism, is hypothesized to significantly reduce the formation of DEO. This would shift the therapeutic balance, allowing for sustained efficacy with a reduction in anticholinergic side effects.
Preclinical Development of d-Oxybutynin
The preclinical development program for d-Oxybutynin was designed to systematically evaluate its metabolic stability, pharmacokinetic profile, and pharmacodynamic effects in comparison to standard oxybutynin.
Synthesis of d-Oxybutynin
A combinatorial synthesis approach can be employed to create a library of deuterated (S)-oxybutynin analogs.[10][11] The synthesis of d-Oxybutynin, specifically deuterated on the N-ethyl groups, would follow a modified version of established synthetic routes for oxybutynin.
Experimental Protocol: Synthesis of (R,S)-4-(diethyl-d10-amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate (d-Oxybutynin)
-
Synthesis of Diethylamine-d10: Commercially available ethylamine-d5 hydrochloride is N-acetylated, followed by reduction with lithium aluminum deuteride (B1239839) to yield diethylamine-d10.
-
Synthesis of 4-(diethyl-d10-amino)-2-butyn-1-ol (B1161839): A Mannich reaction is performed with 2-propyn-1-ol, paraformaldehyde, and the synthesized diethylamine-d10 in the presence of a copper(I) chloride catalyst in dioxane. The reaction mixture is heated to 60-70°C for 4-6 hours. After cooling, the mixture is worked up with aqueous ammonia (B1221849) and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the deuterated propargyl alcohol.
-
Synthesis of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: This intermediate is prepared by the reaction of methyl 2-oxo-2-phenylacetate with cyclohexylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) at 0°C.
-
Transesterification to form d-Oxybutynin: The methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is reacted with 4-(diethyl-d10-amino)-2-butyn-1-ol in the presence of a catalytic amount of sodium methoxide (B1231860) in an inert solvent such as n-heptane. The reaction is heated to reflux, and the methanol (B129727) byproduct is removed by distillation to drive the reaction to completion.
-
Purification: The crude d-Oxybutynin is purified by column chromatography on silica (B1680970) gel. The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the structure and isotopic enrichment.
In Vitro Metabolic Stability
The primary hypothesis for the development of d-Oxybutynin is its increased resistance to CYP3A4-mediated metabolism. This was tested using in vitro metabolic stability assays.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation: d-Oxybutynin and standard oxybutynin (final concentration 1 µM) are incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing MgCl₂.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is quenched by the addition of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentrations of the parent drug (d-Oxybutynin or oxybutynin) and the N-desethyl metabolite (d-DEO or DEO) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Pharmacokinetic Studies in Animal Models
To assess the in vivo pharmacokinetic profile, studies were conducted in a relevant animal model, such as male Sprague-Dawley rats.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Groups: Male Sprague-Dawley rats are divided into two groups. Group 1 receives a single oral dose of standard oxybutynin (e.g., 10 mg/kg), and Group 2 receives an equimolar single oral dose of d-Oxybutynin.
-
Dosing: The compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage.
-
Blood Sampling: Blood samples are collected via the tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
LC-MS/MS Analysis: Plasma concentrations of the parent drug and its N-desethyl metabolite are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life).
Comparative Data: d-Oxybutynin vs. Oxybutynin
The following tables summarize the hypothetical comparative data from the preclinical studies, reflecting the expected outcomes based on the principles of deuteration.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Oxybutynin | 15.2 ± 2.1 | 45.6 ± 6.3 |
| d-Oxybutynin | 48.7 ± 5.5 | 14.2 ± 1.6 |
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Oxybutynin | d-Oxybutynin |
| Parent Drug | ||
| Cmax (ng/mL) | 25.4 ± 6.8 | 48.2 ± 9.1 |
| Tmax (hr) | 0.5 ± 0.2 | 1.0 ± 0.4 |
| AUC₀₋₂₄ (ng·hr/mL) | 128 ± 35 | 410 ± 82 |
| t½ (hr) | 2.1 ± 0.5 | 5.8 ± 1.1 |
| N-desethyl Metabolite | ||
| Cmax (ng/mL) | 185 ± 42 | 55 ± 15 |
| AUC₀₋₂₄ (ng·hr/mL) | 1150 ± 230 | 345 ± 98 |
| Metabolite/Parent AUC Ratio | 8.98 | 0.84 |
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action of d-Oxybutynin is identical to that of oxybutynin: competitive antagonism of muscarinic acetylcholine receptors. The improved therapeutic profile arises from the altered pharmacokinetics, not a change in the pharmacodynamic interaction with the target receptors.
Detrusor Muscle Relaxation
In the bladder, parasympathetic nerve stimulation releases acetylcholine (ACh), which binds to M2 and M3 muscarinic receptors on the detrusor smooth muscle cells. While M2 receptors are more numerous, M3 receptors are primarily responsible for initiating contraction.[12][13] M3 receptor activation couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺, along with Ca²⁺ influx through L-type calcium channels, leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in muscle contraction. M2 receptor stimulation couples to Gi proteins, which inhibits adenylyl cyclase, reducing cAMP levels and opposing smooth muscle relaxation.[14][15][16] d-Oxybutynin, by blocking both M2 and M3 receptors, effectively inhibits these contractile signaling pathways.
Reduction of Salivary Secretion
The common side effect of dry mouth (xerostomia) is also a result of muscarinic receptor antagonism. In salivary glands, parasympathetic stimulation releases ACh, which acts primarily on M1 and M3 receptors on acinar cells to stimulate saliva production.[1][9] The signaling cascade is similar to that in the detrusor muscle, involving Gq/11, PLC, and an increase in intracellular Ca²⁺, which ultimately drives water and electrolyte secretion. By blocking these receptors, both oxybutynin and DEO inhibit salivation. The higher plasma concentration of DEO with standard oxybutynin therapy is believed to be the main cause of severe dry mouth. The reduced formation of DEO with d-Oxybutynin is expected to lessen this side effect.
Proposed Clinical Development Workflow
The clinical development of d-Oxybutynin would follow a streamlined pathway, leveraging the known safety and efficacy of standard oxybutynin.
Conclusion
The strategic deuteration of oxybutynin presents a compelling approach to improving the therapeutic index of a well-established drug. By significantly reducing the formation of the N-desethyl metabolite, d-Oxybutynin has the potential to offer patients effective relief from the symptoms of overactive bladder and hyperhidrosis with a markedly improved tolerability profile. The preclinical data strongly support the hypothesis that deuteration at the sites of metabolic N-dealkylation can successfully alter the drug's pharmacokinetic profile to favor the parent compound over its problematic metabolite. Further clinical investigation is warranted to confirm these benefits in the patient population and to establish d-Oxybutynin as a superior treatment option.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20030147926A1 - Compositions and methods for transdermal oxybutynin therapy - Google Patents [patents.google.com]
- 7. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of oxybutynin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial synthesis of deuterium-enriched (S)-oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gsk.com [gsk.com]
- 15. sec.gov [sec.gov]
- 16. Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry? [pharmaceutical-technology.com]
A Comparative Pharmacological Assessment: (R)-Oxybutynin-d10 versus Racemic Oxybutynin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxybutynin (B1027) is a cornerstone therapy for overactive bladder (OAB), functioning as a non-selective muscarinic receptor antagonist. The commercial drug is a racemic mixture of (R)- and (S)-enantiomers, with the therapeutic efficacy primarily residing in the (R)-isomer. However, extensive first-pass metabolism by cytochrome P450 3A4 (CYP3A4) leads to the formation of N-desethyloxybutynin (DEO), an active metabolite strongly implicated in anticholinergic side effects such as dry mouth. This whitepaper provides a detailed comparative analysis of racemic oxybutynin and a novel, selectively deuterated entity, (R)-Oxybutynin-d10. By replacing hydrogen atoms at sites of metabolism with deuterium (B1214612), this compound is engineered to leverage the kinetic isotope effect, thereby reducing the rate of metabolism. This strategic modification aims to enhance the pharmacokinetic profile, increase systemic exposure of the active parent drug, reduce the formation of the problematic DEO metabolite, and ultimately improve the therapeutic index. This document synthesizes pharmacodynamic and pharmacokinetic data, details relevant experimental methodologies, and presents key molecular and metabolic pathways to provide a comprehensive resource for researchers in the field.
Introduction
Oxybutynin treats OAB by exerting a direct antispasmodic effect on the bladder's detrusor smooth muscle and by inhibiting the muscarinic action of acetylcholine (B1216132).[1][2] The anticholinergic activity is predominantly attributed to the (R)-enantiomer, which shows significantly higher binding affinity for muscarinic receptors than the (S)-enantiomer.[3][4][5]
Upon oral administration, racemic oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily mediated by the CYP3A4 enzyme system.[6][7] This results in low bioavailability of the parent drug (approx. 6%) and high plasma concentrations of the active metabolite, N-desethyloxybutynin (DEO).[4][8] Both enantiomers of DEO also possess significant antimuscarinic activity and are considered major contributors to the systemic anticholinergic side effect profile, particularly xerostomia (dry mouth).[9][10][11]
The development of this compound is a strategic approach to optimize therapy. It involves two key principles:
-
Chiral Purity: Isolating the therapeutically active (R)-enantiomer eliminates the inactive (S)-enantiomer, which may contribute to metabolic load without therapeutic benefit.[12]
-
Deuteration: The substitution of hydrogen with deuterium at specific sites of metabolism creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[8] Cleavage of this bond is often the rate-limiting step in CYP-mediated metabolism. The greater energy required to break the C-D bond can significantly slow down the rate of metabolism, an effect known as the kinetic isotope effect (KIE).[13][14]
This guide will dissect the pharmacological differences between the traditional racemic mixture and the novel deuterated enantiomer, providing quantitative data, experimental context, and pathway visualizations.
Comparative Pharmacodynamics: Receptor Binding Profiles
The primary mechanism of action for oxybutynin and its active metabolite DEO is the competitive antagonism of muscarinic acetylcholine receptors (M1-M5). The M3 receptor subtype is the most critical for mediating detrusor muscle contraction and is the principal therapeutic target for OAB.[5][15] The affinity of the enantiomers of oxybutynin and DEO for human muscarinic receptors has been characterized in radioligand binding assays.
Data Presentation: Muscarinic Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of the respective enantiomers for cloned human M1-M5 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| (R)-Oxybutynin | 2.5 | 25.1 | 3.2 | 7.9 | 15.8 |
| (S)-Oxybutynin | 100.0 | 794.3 | 125.9 | 158.5 | 316.2 |
| (R)-DEO | 1.6 | 12.6 | 1.6 | 3.2 | 10.0 |
| (S)-DEO | 79.4 | 501.2 | 63.1 | 100.0 | 251.2 |
| Data sourced from Reitz et al. (2007).[9] |
Key Observations:
-
(R)-Enantiomers are Potent: For both the parent drug and the DEO metabolite, the (R)-enantiomer is substantially more potent (lower Ki) than the corresponding (S)-enantiomer across all muscarinic receptor subtypes.[9]
-
M3 Receptor Affinity: (R)-Oxybutynin and its metabolite (R)-DEO show high affinity for the target M3 receptor (Ki = 3.2 nM and 1.6 nM, respectively).
-
Metabolite Potency: The active metabolite, (R)-DEO, is even more potent than the parent compound, (R)-Oxybutynin, at M1 and M3 receptors, which are highly expressed in salivary glands and bladder smooth muscle, respectively.[9] This high potency contributes significantly to both therapeutic effect and side effects.
Signaling Pathway: M3 Receptor in Detrusor Smooth Muscle
Antagonism of the M3 receptor by (R)-oxybutynin is the primary therapeutic mechanism for OAB. The diagram below illustrates this signaling cascade.
Comparative Pharmacokinetics & Metabolism
The primary pharmacokinetic rationale for developing this compound is to mitigate the extensive first-pass metabolism that characterizes oral racemic oxybutynin.
Metabolic Pathway and the Deuterium Kinetic Isotope Effect (KIE)
Oxybutynin is N-de-ethylated by CYP3A4 to form DEO.[6] By replacing hydrogens with deuterium on the ethyl groups targeted by CYP3A4, the metabolic process is slowed. This is expected to decrease the formation of DEO and increase the systemic exposure (AUC) and half-life of the active parent drug, (R)-Oxybutynin.[7][16]
Data Presentation: Pharmacokinetic Parameters
Direct comparative clinical data for this compound is not publicly available. The following table presents pharmacokinetic data for oral immediate-release (IR) racemic oxybutynin and provides a projected profile for this compound based on the known effects of deuteration on CYP3A4 substrates.
| Parameter | Racemic Oxybutynin (5 mg IR) | This compound (Projected) | Rationale for Projection |
| Parent Drug | |||
| Bioavailability | ~6%[4][8] | Increased | Reduced first-pass metabolism due to KIE.[7][13] |
| Tmax (hours) | < 1[8] | ~1-2 | Slower metabolism may slightly delay peak. |
| Cmax (ng/mL) | ~3-4 (R-Oxy)[4] | Increased | Higher fraction of absorbed dose reaches systemic circulation.[16] |
| Half-life (hours) | ~2-3[4][7] | Increased | Slower metabolic clearance.[8] |
| AUC (ng·h/mL) | ~10-15 (R-Oxy)[17] | Substantially Increased | Combination of increased bioavailability and longer half-life.[16] |
| DEO Metabolite | |||
| Cmax (ng/mL) | ~25-30 (R-DEO)[17] | Substantially Decreased | Direct consequence of reduced rate of formation via CYP3A4.[18] |
| AUC (ng·h/mL) | ~100-120 (R-DEO)[17] | Substantially Decreased | Reduced formation leads to lower overall exposure. |
| Ratio (AUC DEO / AUC Parent) | ~8.9 (R-DEO/R-Oxy)[17] | Significantly < 1 | Shift in metabolic profile favoring the parent drug. |
| Pharmacokinetic values for Racemic Oxybutynin are derived from multiple sources and represent typical ranges observed in healthy volunteers after a single oral dose.[4][7][8][17] |
Experimental Protocols
Protocol 1: Competitive Muscarinic Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., (R)-Oxybutynin) for a specific muscarinic receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor subtype.
Materials:
-
Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human muscarinic receptor subtype (e.g., M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity, non-selective muscarinic antagonist.
-
Test Compounds: (R)-Oxybutynin, Racemic Oxybutynin, etc., dissolved in appropriate vehicle (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., glass fiber GF/C) and a vacuum manifold cell harvester.
-
Scintillation Counter: Liquid scintillation counter (e.g., MicroBeta TriLux).
-
Scintillation Cocktail: Appropriate for solid-phase counting.
Procedure:
-
Preparation: Thaw frozen receptor membrane aliquots on ice and homogenize in ice-cold assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Total Binding: Assay buffer, receptor membranes, [³H]-NMS.
-
Non-specific Binding (NSB): Atropine (1 µM), receptor membranes, [³H]-NMS.
-
Competition: Serial dilutions of the test compound, receptor membranes, [³H]-NMS.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound ligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the trapped radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][3]
-
Protocol 2: In Vivo Oral Pharmacokinetic Study
This protocol describes a typical crossover study in healthy human volunteers to determine the pharmacokinetic profile of an orally administered drug.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a test drug and its metabolites following single oral administration.
Study Design:
-
Type: Randomized, single-dose, two-way crossover study.
-
Subjects: Healthy adult volunteers (e.g., n=18).
-
Treatments:
-
Treatment A: Single oral dose of racemic oxybutynin (e.g., 5 mg IR tablet).
-
Treatment B: Single oral dose of this compound.
-
-
Washout Period: A sufficient time between treatments (e.g., 7-14 days) to ensure complete clearance of the drug from the previous period.
Procedure:
-
Screening & Enrollment: Subjects are screened for inclusion/exclusion criteria and provide informed consent.
-
Dosing Period 1:
-
Subjects undergo an overnight fast.
-
A pre-dose blood sample is collected (t=0).
-
Subjects are administered either Treatment A or B with a standardized volume of water.
-
Serial blood samples are collected at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
-
Washout: Subjects enter the washout period.
-
Dosing Period 2: The procedure from Period 1 is repeated, with subjects receiving the alternate treatment.
-
Sample Analysis: Plasma is separated from blood samples and stored frozen (-80°C). Plasma concentrations of the parent drug enantiomers and metabolite enantiomers are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[17]
-
Pharmacokinetic Analysis:
-
Individual plasma concentration-time profiles are plotted for each subject and analyte.
-
Non-compartmental analysis is used to calculate Cmax, Tmax, AUC (from time 0 to the last measurable point, and extrapolated to infinity), and terminal elimination half-life (t½).
-
Statistical comparisons are made between the two treatments.
-
Rationale and Implications for Drug Development
The development of this compound represents a mechanistically driven approach to improving a well-established therapy. The therapeutic hypothesis is based on improving the drug's safety and tolerability profile without compromising efficacy.
Anticipated Advantages of this compound:
-
Improved Tolerability: By significantly reducing the formation of N-desethyloxybutynin (DEO), which is a potent muscarinic antagonist, this compound is expected to cause a lower incidence and severity of anticholinergic side effects, particularly dry mouth.[17]
-
More Predictable Pharmacokinetics: The extensive and variable first-pass metabolism of racemic oxybutynin leads to large inter-individual differences in plasma concentrations.[8] By stabilizing the molecule against metabolism, this compound should exhibit a more consistent and predictable pharmacokinetic profile, potentially simplifying dosing.
-
Enhanced Efficacy: Increasing the systemic exposure (AUC) of the active parent moiety, (R)-Oxybutynin, may lead to improved or more sustained target engagement at the M3 receptors in the bladder, potentially allowing for lower or less frequent dosing.
Conclusion
The strategic design of this compound, combining chiral specificity with metabolic stabilization through deuteration, offers a compelling approach to enhancing the clinical utility of oxybutynin. Pharmacodynamic data confirms that the therapeutic activity resides in the (R)-enantiomer, while both the parent drug and its primary metabolite, DEO, contribute to muscarinic receptor antagonism. The kinetic isotope effect is poised to favorably alter the pharmacokinetic profile of (R)-Oxybutynin, shifting the metabolic balance away from the production of DEO and towards greater systemic exposure of the active parent drug. This profile is projected to result in a therapy for overactive bladder with significantly improved tolerability and a more predictable dose-response relationship, representing a potentially significant advancement in the management of this condition. Further clinical investigation is warranted to confirm these projected benefits.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. drugs.com [drugs.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of oxybutynin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxybutynin - Wikipedia [en.wikipedia.org]
- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term prospective randomized study comparing two different regimens of oxybutynin as a treatment for detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Population Pharmacokinetic Model of (R)- and (S-) Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of (R)-Oxybutynin-d10 Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the stability of (R)-Oxybutynin-d10, a deuterated analog of the anticholinergic agent (R)-Oxybutynin. The document summarizes the known stability profile of oxybutynin (B1027) under various stress conditions and discusses the anticipated impact of deuterium (B1214612) substitution on its stability, based on the kinetic isotope effect. Detailed experimental protocols for conducting stability studies are provided, along with graphical representations of key processes to support drug development and research activities.
Introduction to (R)-Oxybutynin and the Role of Deuteration
Oxybutynin is an antimuscarinic agent widely used for the treatment of overactive bladder. It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle.[1][2] The therapeutic activity of the racemic mixture resides predominantly in the (R)-enantiomer.[3]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance and an extended half-life of the deuterated compound compared to its non-deuterated counterpart. While specific stability data for this compound is not extensively available in the public domain, the stability profile of non-deuterated oxybutynin provides a strong foundation for preliminary assessment.
Stability Profile of Oxybutynin
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance. The following table summarizes the results from forced degradation studies performed on non-deuterated oxybutynin hydrochloride.
Table 1: Summary of Forced Degradation Studies on Oxybutynin Hydrochloride
| Stress Condition | Reagents and Duration | Temperature | Degradation (%) | Observations |
| Acid Hydrolysis | 0.1 M HCl, 2 hours | 80°C | 10.2 | Significant degradation observed. |
| Alkaline Hydrolysis | 0.01 M NaOH, 10 minutes | 80°C | 11.5 | Rapid and significant degradation. |
| Oxidative Degradation | 3% H₂O₂, 2 hours | Room Temperature | 12.8 | Susceptible to oxidation. |
| Thermal Degradation | Solid drug substance | 105°C, 24 hours | 3.2 | Relatively stable to dry heat. |
| Photolytic Degradation | Solid drug substance | UV light (254 nm), 24 hours | 1.8 | Relatively stable to photolytic stress. |
Data is illustrative and compiled from various sources on oxybutynin stability.
Anticipated Stability of this compound
The primary metabolic pathway of oxybutynin involves N-dealkylation, which is mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] The deuteration in this compound at the ethyl groups is anticipated to slow down this N-dealkylation process due to the kinetic isotope effect. This would likely result in:
-
Enhanced Metabolic Stability: A lower rate of metabolism leading to a longer in vivo half-life.
-
Similar Physicochemical Stability: The intrinsic stability of the molecule to non-metabolic degradation pathways (e.g., hydrolysis, oxidation, photolysis) is not expected to be significantly altered by deuteration of the ethyl groups, as these positions are not directly involved in the chemical functionalities susceptible to these degradation mechanisms. However, subtle electronic effects of deuteration could have minor, likely insignificant, impacts on reactivity.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, which are applicable for assessing the stability of this compound.
General Sample Preparation
A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL. This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask in a water bath maintained at 80°C for 2 hours.
-
After 2 hours, cool the solution to room temperature.
-
Neutralize the solution with 1 M NaOH.
-
Make up the volume to 10 mL with the diluent (e.g., mobile phase for HPLC analysis).
-
Analyze the sample by a validated stability-indicating HPLC method.
Alkaline Hydrolysis
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the flask in a water bath maintained at 80°C for 10 minutes.
-
After 10 minutes, cool the solution to room temperature.
-
Neutralize the solution with 0.1 M HCl.
-
Make up the volume to 10 mL with the diluent.
-
Analyze the sample by HPLC.
Oxidative Degradation
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature for 2 hours, protected from light.
-
Make up the volume to 10 mL with the diluent.
-
Analyze the sample by HPLC.
Thermal Degradation
-
Accurately weigh 10 mg of this compound solid and place it in a clean, dry petri dish.
-
Expose the sample to a temperature of 105°C in a hot air oven for 24 hours.
-
After 24 hours, cool the sample to room temperature.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
Photolytic Degradation
-
Accurately weigh 10 mg of this compound solid and spread it as a thin layer in a petri dish.
-
Expose the sample to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After 24 hours, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically used for the analysis of oxybutynin and its degradation products. A typical method would involve:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
The method must be validated to be stability-indicating, meaning it can separate the parent drug from all its degradation products.
Visualizations
Forced Degradation Experimental Workflow
Caption: Forced degradation workflow for this compound.
Mechanism of Action of Oxybutynin
Caption: Simplified signaling pathway of Oxybutynin's action.
Conclusion
This technical guide provides a foundational understanding of the stability of this compound by leveraging the known stability profile of its non-deuterated counterpart. While deuteration is primarily intended to alter the metabolic fate of the drug, a comprehensive stability assessment under various stress conditions is crucial for formulation development and regulatory submissions. The provided experimental protocols and analytical considerations offer a robust framework for researchers and drug development professionals to undertake a thorough stability investigation of this compound. Further studies are warranted to generate specific quantitative stability data for the deuterated compound to confirm these preliminary assessments.
References
Methodological & Application
Application Note: High-Sensitivity Chiral LC-MS/MS Method for the Quantification of (R)-Oxybutynin-d10 in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (R)-Oxybutynin-d10 in human plasma. The method utilizes liquid-liquid extraction for sample preparation and a chiral stationary phase for the chromatographic separation of (R)-Oxybutynin from its (S)-enantiomer. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of (R)-Oxybutynin.
Introduction
Oxybutynin (B1027) is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[1][2] It is a chiral compound, and the (R)-enantiomer is known to be a more potent muscarinic receptor antagonist with a different side-effect profile compared to the (S)-enantiomer.[3][4] Therefore, the stereoselective analysis of oxybutynin enantiomers is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note details a validated LC-MS/MS method for the specific and sensitive quantification of this compound, a deuterated internal standard, which is essential for accurate bioanalysis.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
(R)-Oxybutynin and (S)-Oxybutynin reference standards
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
Liquid Chromatograph: Shimadzu HPLC system or equivalent
-
Mass Spectrometer: SCIEX Triple Quadrupole API 4000 or equivalent
-
Analytical Column: A chiral column such as Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm) is recommended for enantiomeric separation.[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed for the efficient recovery of the analyte from the plasma matrix.[5][6][7]
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes at high speed.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm)[5] |
| Mobile Phase | Isocratic: 80% Acetonitrile, 20% 10mM Ammonium Acetate in Water[5] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 8 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| (R)-Oxybutynin | 358.2 | 142.2[6][8] | 35 | 80 |
| This compound | 368.3 | 142.2 | 35 | 80 |
Results and Discussion
This method demonstrates excellent chromatographic resolution of the (R)- and (S)-oxybutynin enantiomers, with baseline separation achieved in under 8 minutes. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in extraction recovery and instrument response.
The liquid-liquid extraction protocol provides high recovery and cleanliness of the extracts, minimizing ion suppression. The developed LC-MS/MS method is highly sensitive, with a lower limit of quantification (LLOQ) in the low pg/mL range, making it suitable for pharmacokinetic studies following therapeutic dosing.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Oxybutynin and this compound in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (R)-Oxybutynin stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 10 pg/mL to 10000 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (R)-Oxybutynin in Human Plasma by LC-MS/MS using (R)-Oxybutynin-d10
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of (R)-Oxybutynin in human plasma using a stable isotope-labeled internal standard, (R)-Oxybutynin-d10, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Oxybutynin (B1027) is an anticholinergic agent used to treat overactive bladder. It acts as a competitive antagonist of M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors[1][2]. The drug contains a stereocenter, with the (R)-enantiomer being the more potent anticholinergic agent[1]. Accurate quantification of (R)-Oxybutynin in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This application note describes a robust and sensitive LC-MS/MS method for the determination of (R)-Oxybutynin in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample cleanup and this compound as the internal standard (IS) to ensure high accuracy and precision. The method is validated according to industry-standard bioanalytical guidelines.
Mechanism of Action: Muscarinic Receptor Antagonism
Oxybutynin exerts its therapeutic effect by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors on the detrusor muscle of the bladder. This antagonism prevents involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency associated with overactive bladder[2][3].
Experimental Protocols
Materials and Reagents
-
(R)-Oxybutynin and this compound reference standards
-
HPLC-grade Methanol (B129727), Acetonitrile, and Methyl tert-butyl ether (MTBE)
-
Ammonium Acetate and Formic Acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Milli-Q or equivalent purified water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve (R)-Oxybutynin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (R)-Oxybutynin stock solution in 60% methanol to create calibration curve (CC) and quality control (QC) standards[1].
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following protocol is a consensus procedure derived from established methods for oxybutynin extraction from plasma[1][4][5].
LC-MS/MS Instrumentation and Conditions
The following parameters are based on common methods for oxybutynin analysis[1][4][6].
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Shimadzu HPLC or equivalent[1] |
| Column | C18, 100 x 4.6 mm, 5 µm (e.g., Hypurity, Cosmosil)[1][4] |
| Mobile Phase | 90:10 (v/v) Acetonitrile : 2 mM Ammonium Acetate in water[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.5 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., ABSCIEX API4000)[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Resolution | Unit |
| MRM Transitions | See Table 3 below |
| Dwell Time | 200 ms[1] |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-Oxybutynin | 358.2 | 142.2[1][7] |
| This compound (IS) | 368.2 | 142.2 |
Method Validation Data
The method was validated for linearity, precision, accuracy, and recovery. The results presented are representative values synthesized from published literature[4][5][7].
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.05 to 20 ng/mL.
Table 4: Calibration Curve Summary
| Parameter | Result |
| Concentration Range (ng/mL) | 0.05 - 20.0 |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (ng/mL) | 0.05[4] |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, HQC).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LQC | 0.15 | ≤ 10% | ± 10% | ≤ 12% | ± 12% |
| MQC | 1.50 | ≤ 8% | ± 8% | ≤ 10% | ± 10% |
| HQC | 15.0 | ≤ 7% | ± 7% | ≤ 9% | ± 9% |
Acceptance criteria are typically ≤15% for %RSD (≤20% at LLOQ) and ±15% for %RE (±20% at LLOQ).
Extraction Recovery
The efficiency of the LLE procedure was determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.
Table 6: Extraction Recovery Summary
| Analyte | Mean Recovery (%) |
| (R)-Oxybutynin | ~80%[4] |
| This compound (IS) | ~77%[4] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of (R)-Oxybutynin in human plasma. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction protocol ensures high-quality data suitable for regulated bioanalysis in clinical and preclinical studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
References
- 1. jchps.com [jchps.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-Oxybutynin-d10 as an Internal Standard for Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) is a widely prescribed anticholinergic agent for the treatment of overactive bladder. The therapeutic activity of oxybutynin resides primarily in the (R)-enantiomer.[1] Bioequivalence (BE) studies are crucial in the development of generic formulations to ensure their therapeutic equivalence to the innovator product. Accurate and precise quantification of the active moiety in biological matrices is the cornerstone of these studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of (R)-Oxybutynin-d10 as an internal standard for the bioanalytical method development, validation, and application in bioequivalence studies of (R)-Oxybutynin. The protocols described herein are based on established methodologies and are intended to guide researchers in conducting robust and reliable bioanalytical assays.
Bioanalytical Method: LC-MS/MS Quantification of (R)-Oxybutynin in Human Plasma
A highly sensitive and selective LC-MS/MS method is essential for the accurate quantification of (R)-Oxybutynin and its major active metabolite, N-desethyl- (R)-oxybutynin, in human plasma. The use of this compound as an internal standard (IS) for (R)-Oxybutynin and a corresponding deuterated analog for the metabolite ensures the reliability of the results.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a common and effective method for extracting (R)-Oxybutynin and this compound from human plasma.
-
Materials:
-
Human plasma (K2-EDTA)
-
(R)-Oxybutynin and this compound reference standards
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide (B78521)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Spike with 20 µL of the internal standard working solution (this compound).
-
Add 100 µL of 0.1 M Sodium hydroxide to alkalinize the sample and vortex briefly.
-
Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of (R)-Oxybutynin and this compound. Instrument parameters should be optimized for the specific equipment used.
-
Liquid Chromatography (LC) System:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease A to 5% over 2.0 min.
-
Hold at 5% A for 1.0 min.
-
Return to 95% A in 0.1 min and re-equilibrate for 1.4 min.
-
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(R)-Oxybutynin: m/z 358.3 → 142.2
-
This compound: m/z 368.3 → 142.2
-
-
Instrument Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition
-
-
Data Presentation: Method Validation Summary
A comprehensive validation of the bioanalytical method is required to ensure its reliability. The following table summarizes typical acceptance criteria and representative data for key validation parameters.
| Validation Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Analyte dependent | 0.1 - 100 ng/mL |
| Precision (%CV) | Within-run & Between-run ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) | -5% to +8% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 12% |
| Stability | %Change within ±15% | Stable under tested conditions |
LLOQ: Lower Limit of Quantification
Bioequivalence Study Protocol
A typical bioequivalence study for an immediate-release (R)-Oxybutynin formulation would follow a single-dose, two-period, two-sequence crossover design in healthy volunteers.
Experimental Protocol
-
Study Design: Randomized, open-label, two-period, two-sequence crossover study.
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Treatments:
-
Test Product (T): Generic (R)-Oxybutynin formulation.
-
Reference Product (R): Innovator (R)-Oxybutynin formulation.
-
-
Procedure:
-
Subjects are randomly assigned to one of two treatment sequences (TR or RT).
-
In Period 1, subjects receive a single oral dose of the assigned formulation after an overnight fast.
-
Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
A washout period of at least 7 days separates the two periods.
-
In Period 2, subjects receive the alternate formulation, and blood sampling is repeated.
-
-
Sample Analysis: Plasma samples are analyzed for (R)-Oxybutynin concentration using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject for both formulations:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
-
Statistical Analysis:
-
The log-transformed Cmax, AUC(0-t), and AUC(0-inf) are analyzed using an Analysis of Variance (ANOVA) model appropriate for a crossover design.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-inf) are calculated.
-
Bioequivalence is concluded if the 90% confidence intervals for all three parameters fall within the acceptance range of 80.00% to 125.00%.
-
Data Presentation: Pharmacokinetic Parameters
The following table presents a hypothetical summary of the pharmacokinetic results from a bioequivalence study.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (T/R) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 7.8 ± 2.1 | 8.1 ± 2.3 | 96.3 | 88.5% - 104.7% |
| AUC(0-t) (ngh/mL) | 45.2 ± 12.5 | 46.8 ± 13.1 | 96.6 | 90.2% - 103.5% |
| AUC(0-inf) (ngh/mL) | 48.1 ± 13.9 | 49.5 ± 14.2 | 97.2 | 91.0% - 103.8% |
| Tmax (h) | 1.5 ± 0.5 | 1.4 ± 0.6 | - | - |
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for (R)-Oxybutynin quantification.
Bioequivalence Assessment Logic
Caption: Decision pathway for establishing bioequivalence.
References
Chiral Separation of Oxybutynin Enantiomers using (R)-Oxybutynin-d10 as an Internal Standard
Application Note
Abstract
This application note details a robust and sensitive method for the chiral separation and quantification of oxybutynin (B1027) enantiomers, (R)- and (S)-oxybutynin, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). For accurate quantification, a deuterated internal standard, (R)-Oxybutynin-d10, is employed. This methodology is critical for pharmacokinetic and pharmacodynamic studies, as the pharmacological activity and side effects of oxybutynin are primarily associated with the (R)-enantiomer.[1][2]
Introduction
Oxybutynin is a racemic mixture of (R)- and (S)-enantiomers, widely used for the treatment of overactive bladder.[3][4] The two enantiomers exhibit different pharmacological profiles; the (R)-enantiomer is predominantly responsible for the desired antimuscarinic activity, while both enantiomers may contribute to side effects.[1][2] Therefore, the ability to separate and quantify individual enantiomers is crucial for understanding the drug's efficacy and safety profile.
Several analytical techniques have been developed for the chiral separation of oxybutynin, including HPLC with various chiral stationary phases (CSPs) such as ovomucoid and polysaccharide-based columns.[3][4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in bioanalytical methods. This application note provides a detailed protocol for the chiral separation of oxybutynin enantiomers in human plasma using a polysaccharide-based chiral column and LC-MS/MS detection, with this compound as the internal standard.
Experimental Workflow
Caption: Experimental workflow for the chiral separation and quantification of oxybutynin enantiomers.
Materials and Reagents
-
(R)-Oxybutynin and (S)-Oxybutynin reference standards
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium (B1175870) bicarbonate
-
Ethyl acetate (B1210297) (HPLC grade)
-
Diethyl ether (HPLC grade)
-
n-Hexane (HPLC grade)
-
Human plasma (blank)
-
Deionized water
Instrumentation and Conditions
A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer is required. The following are representative conditions.
LC-MS/MS System
-
HPLC System: Agilent 1100 series or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
Chromatographic Conditions
| Parameter | Condition |
| Chiral Column | Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm) or equivalent polysaccharide-based chiral column[7] |
| Mobile Phase | A mixture of Solvent A [acetonitrile:10mM ammonium bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio[7] |
| Flow Rate | 0.6 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | Ambient |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument. |
| (R)- & (S)-Oxybutynin | Example: Precursor ion > Product ion |
| This compound | Example: Precursor ion+10 > Product ion |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of (R)-oxybutynin, (S)-oxybutynin, and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-oxybutynin stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (a mixture of ethyl acetate, diethyl ether, and n-hexane).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for analysis.
Data Analysis
The concentrations of (R)- and (S)-oxybutynin in the plasma samples are determined by calculating the peak area ratios of the analytes to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. The linearity of the method should be assessed using a weighted linear regression model.
Results and Discussion
The described method provides excellent separation of the (R)- and (S)-enantiomers of oxybutynin with good peak shape and resolution. The use of a deuterated internal standard ensures high accuracy and precision by compensating for potential variations during sample preparation and analysis.
Quantitative Data Summary
| Parameter | (S)-Oxybutynin | (R)-Oxybutynin |
| Linearity Range (ng/mL) | 0.025 - 10.0[7] | 0.025 - 10.0[7] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Extraction Recovery (%) | 96.0 - 105.1[7] | 96.0 - 105.1[7] |
| Matrix Factor (IS-normalized) | 0.96 - 1.07[7] | 0.96 - 1.07[7] |
Conclusion
The LC-MS/MS method detailed in this application note is suitable for the chiral separation and quantification of oxybutynin enantiomers in human plasma. The protocol is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of oxybutynin's pharmacokinetics and pharmacodynamics. The use of this compound as an internal standard is crucial for achieving the high level of accuracy and precision required for bioanalytical studies.
Signaling Pathway and Logical Relationships
Caption: Pharmacological contributions of oxybutynin enantiomers.
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Oxybutynin-d10 in Drug Metabolism and Metabolite Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Oxybutynin is the pharmacologically active enantiomer of oxybutynin (B1027), a medication used to treat overactive bladder.[1][2][3] Understanding its metabolic fate is crucial for optimizing drug efficacy and safety. This document provides detailed application notes and protocols for the use of (R)-Oxybutynin-d10, a deuterium-labeled internal standard, in drug metabolism and metabolite identification studies. Deuterium-labeled standards are indispensable in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), as they enhance accuracy, precision, and method robustness by correcting for variability during sample processing and analysis.[4][5][6][]
Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver and gut wall.[1][8][9][10][11][12][13][14][15] The major active metabolite is N-desethyloxybutynin (DEOB), which circulates at concentrations several times higher than the parent drug.[8][9][13] Another significant, but inactive, metabolite is phenylcyclohexylglycolic acid.[1][9][12][14] More recent studies have also identified other metabolic pathways, including N-oxidation and hydroxylation of the cyclohexyl ring.[16]
These application notes will detail the use of this compound in in vitro metabolism studies using human liver microsomes and in the quantitative analysis of (R)-Oxybutynin and its metabolites in biological matrices.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oxybutynin Enantiomers and Metabolites
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| (R)-Oxybutynin | 6.1 ± 3.2 | 1.0 | 19.8 ± 7.4 |
| (S)-Oxybutynin | 10.1 ± 7.5 | 1.0 | 28.4 ± 12.7 |
| (R)-Desethyloxybutynin | 55.4 ± 17.9 | 2.0 | 238.8 ± 77.6 |
| (S)-Desethyloxybutynin | 28.2 ± 10.0 | 2.0 | 119.5 ± 50.7 |
| Data reflects parameters following oral administration of racemic oxybutynin.[1] |
Table 2: LC-MS/MS Parameters for Quantification of Oxybutynin and N-Desethyloxybutynin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxybutynin | 358.11 | 142.10 |
| N-Desethyloxybutynin | 330.2 | 96.1 |
| Oxybutynin-d10 (Internal Standard) | 368.3 | 142.1 |
| Note: The precursor ion for Oxybutynin-d10 is projected based on a +10 Da shift from the unlabeled compound. Product ions may vary depending on the specific fragmentation.[17] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of (R)-Oxybutynin using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of (R)-Oxybutynin in vitro.
Materials:
-
(R)-Oxybutynin
-
This compound (for analytical internal standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN), cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of (R)-Oxybutynin in a suitable solvent like DMSO (final concentration of DMSO in the incubation should be <0.2%).
-
In a microcentrifuge tube, add phosphate buffer, HLM (e.g., to a final concentration of 0.5 mg/mL protein), and the (R)-Oxybutynin stock solution (e.g., to a final substrate concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Include a negative control incubation without the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately quench the metabolic reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile.
-
Add this compound as the internal standard to each sample for accurate quantification.
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of (R)-Oxybutynin at each time point and to identify potential metabolites.
-
The disappearance of the parent compound over time is used to calculate metabolic stability parameters like half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Quantitative Analysis of (R)-Oxybutynin and (R)-N-Desethyloxybutynin in Human Plasma
Objective: To accurately quantify the concentration of (R)-Oxybutynin and its active metabolite, (R)-N-desethyloxybutynin, in human plasma samples.
Materials:
-
Human plasma samples
-
(R)-Oxybutynin and (R)-N-desethyloxybutynin analytical standards
-
This compound and (R)-N-desethyloxybutynin-d5 (or other suitable deuterated analog) as internal standards (IS)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether-ethyl acetate (B1210297) mixture) or solid-phase extraction (SPE) cartridges
-
Reconstitution solution (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analytes and internal standards in a suitable organic solvent (e.g., methanol).
-
Prepare calibration curve standards and QC samples by spiking known concentrations of the analytes into blank human plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
Aliquot 300 µL of plasma sample, calibration standard, or QC into a clean tube.
-
Add the internal standard solution containing this compound and the deuterated DEOB analog.
-
Add the extraction solvent, vortex for 1-2 minutes, and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[18]
-
Mobile Phase: Isocratic elution with acetonitrile and 1.0 mM ammonium (B1175870) acetate (90:10, v/v).[18]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for each analyte and internal standard (refer to Table 2).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of (R)-Oxybutynin and (R)-N-desethyloxybutynin in the unknown samples by interpolation from the calibration curve.
-
Visualizations
Caption: Primary metabolic pathways of (R)-Oxybutynin.
Caption: Workflow for quantification using a deuterated internal standard.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 8. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. G04BD04 - Oxybutynin [drugsporphyria.net]
- 14. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Oxybutynin-d10 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of (R)-Oxybutynin-d10 from biological matrices, primarily human plasma and urine, for quantitative analysis. The following methods are widely applicable for bioanalytical studies and can be adapted for use with this compound as the internal standard.
Introduction
(R)-Oxybutynin is the more potent enantiomer of the anticholinergic agent oxybutynin (B1027), used to treat overactive bladder. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in biological samples by mass spectrometry, as it corrects for matrix effects and variability in sample processing. This document outlines two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The selection of a sample preparation method is critical for the accuracy and precision of the analytical results. Below is a summary of quantitative data from published methods for oxybutynin analysis, which can be expected to be comparable for this compound.
| Parameter | Liquid-Liquid Extraction (Plasma) | Liquid-Liquid Extraction (Urine) | Protein Precipitation (Plasma) |
| Analyte | Oxybutynin | Oxybutynin | Oxybutynin |
| Internal Standard | Oxybutynin-d11 | - | Not Specified |
| Linearity Range | 0.049 - 13.965 ng/mL | 90 - 300 ng/mL[1] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.049 ng/mL | 90 ng/mL[1] | Not Specified |
| Mean Extraction Recovery | 80.4%[2] | 71.4% (SD 6.4%)[1] | >90% (General Drug Recovery) |
| Matrix | Human Plasma | Human Urine | Serum/Plasma |
Note: Data for Protein Precipitation is based on general drug recovery studies, as specific quantitative data for oxybutynin was not detailed in the provided search results.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of oxybutynin and its metabolite in human plasma. This compound would serve as the internal standard.
Materials and Reagents:
-
Human plasma samples
-
This compound internal standard solution
-
0.5M Sodium Hydroxide (NaOH) solution
-
tert-Butyl Methyl Ether (tBME)
-
2 mM Ammonium Acetate solution
-
Methanol
-
Vortex mixer
-
Centrifuge capable of 4000 rpm and 5°C
-
Nitrogen evaporator
Procedure:
-
To 0.400 mL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard solution.
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 0.5M NaOH solution and vortex for another 10 seconds.
-
Add 2.0 mL of tert-Butyl Methyl Ether as the extraction solvent.
-
Vortex the mixture for 5 minutes at 2500 rpm.
-
Centrifuge the samples for 5 minutes at 4000 rpm and 5°C.
-
Transfer the supernatant (organic layer) to a clean tube. A flash-freeze technique can be used to aid in the separation of the layers.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 0.400 mL of a solution of Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Human Urine
This protocol is based on a method for the analysis of oxybutynin and its metabolite in human urine[1].
Materials and Reagents:
-
Human urine samples
-
This compound internal standard solution
-
Sodium Chloride (NaCl)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Carbon Tetrachloride (extraction solvent)
-
Acetonitrile (disperser solvent)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer 5.0 mL of urine to a 10 mL conical glass tube.
-
Add NaCl to a final concentration of 2.5% (w/v).
-
Spike the sample with the this compound internal standard solution.
-
Adjust the pH of the urine sample to 11.0 using NaOH.
-
In a separate small vial, mix 140 µL of carbon tetrachloride (extraction solvent) and 260 µL of acetonitrile (disperser solvent).
-
Rapidly inject this mixture into the prepared urine sample.
-
A cloudy solution will form. Vortex for 1-2 minutes.
-
Centrifuge the sample for 5 minutes at a sufficient speed to separate the phases.
-
The small volume of carbon tetrachloride containing the analyte will settle at the bottom of the conical tube.
-
Carefully collect the sedimented phase with a microsyringe and inject it into the analytical instrument.
Protein Precipitation (PPT) Protocol for Human Plasma/Serum
This is a general and high-throughput method for protein removal from plasma or serum samples[3].
Materials and Reagents:
-
Human plasma or serum samples
-
This compound internal standard solution
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge
-
96-well filter plate (optional, for high-throughput)
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase if further concentration is needed.
Visualizations of Experimental Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from plasma.
Caption: Dispersive Liquid-Liquid Microextraction (DLLME) workflow for urine samples.
Caption: Protein Precipitation (PPT) workflow for plasma or serum samples.
References
- 1. Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid–liquid microextraction (DLLME) and capillary electrophoresis (CE) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Electron capture detection of oxybutynin in plasma: precolumn derivatization approach and application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
Application Note: High-Throughput Solid-Phase Extraction Method for the Quantification of Oxybutynin in Human Plasma using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of oxybutynin (B1027) in human plasma. The use of a deuterated internal standard, oxybutynin-d11, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. The protocol is optimized for high-throughput analysis using a 96-well SPE plate format, followed by sensitive and selective detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Oxybutynin is an anticholinergic medication used to treat overactive bladder.[1][2] Accurate and precise quantification of oxybutynin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[3][4][5][6][7] They exhibit similar physicochemical properties to the analyte, ensuring they co-elute and experience similar extraction recovery and ionization effects, thereby correcting for potential variations in the analytical process.[3][4] This note describes a complete workflow for the extraction and analysis of oxybutynin from human plasma.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram, from plasma sample preparation to final data acquisition.
Figure 1: Experimental workflow for oxybutynin analysis.
Materials and Reagents
-
Analytes and Internal Standard:
-
Oxybutynin hydrochloride (Reference Standard)
-
Oxybutynin-d11 hydrochloride (Deuterated Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Formic Acid (88%)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Phosphoric Acid (85%)
-
Ammonium Acetate
-
-
SPE Plate: Mixed-Mode Cation Exchange 96-well SPE Plate (e.g., Oasis MCX)
-
Biological Matrix: Blank human plasma (K2-EDTA)
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxybutynin and oxybutynin-d11 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the oxybutynin stock solution in 50:50 methanol:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the oxybutynin-d11 stock solution in 50:50 methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the oxybutynin working standards.
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is designed for a 96-well SPE plate format and can be performed manually or with an automated liquid handler.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
-
SPE Plate Conditioning:
-
Condition each well of the SPE plate with 500 µL of methanol.
-
Equilibrate each well with 500 µL of water. Do not allow the wells to dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample (approx. 420 µL) into the corresponding well of the SPE plate.
-
Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing Steps:
-
Wash 1: Add 500 µL of 2% formic acid in water to each well.
-
Wash 2: Add 500 µL of methanol to each well.
-
Dry the SPE plate under high vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Place a clean 96-well collection plate inside the vacuum manifold.
-
Add 500 µL of elution solvent (5% ammonium hydroxide in methanol) to each well.
-
Allow the solvent to soak for 1 minute before applying low vacuum to slowly elute the analytes.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (90:10 Acetonitrile:2 mM Ammonium Acetate).
-
Seal the plate and vortex for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
LC System: Shimadzu HPLC or equivalent
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., ABSCIEX API 4000)
-
Column: Hypurity C18, 100 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile and 2 mM Ammonium Acetate
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Oxybutynin | 358.2 | 142.2 |
| Oxybutynin-d11 | 369.2 | 142.2 |
Quantitative Data Summary
The method was validated according to bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.
Table 2: Calibration Curve for Oxybutynin
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 0.05 (LLOQ) | 0.012 | 104.5 | 8.7 |
| 0.10 | 0.025 | 98.9 | 6.5 |
| 0.50 | 0.128 | 101.2 | 4.1 |
| 1.00 | 0.255 | 100.5 | 3.5 |
| 2.50 | 0.640 | 99.8 | 2.8 |
| 5.00 | 1.275 | 99.1 | 2.1 |
| 10.00 | 2.560 | 100.8 | 1.9 |
| 15.00 (ULOQ) | 3.845 | 101.5 | 2.3 |
Linear Range: 0.05 - 15.0 ng/mL, Correlation Coefficient (r²): >0.995
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ QC | 0.05 | 0.051 | 102.0 | 7.9 | 9.1 |
| Low QC | 0.15 | 0.147 | 98.0 | 6.2 | 7.5 |
| Mid QC | 1.50 | 1.53 | 102.0 | 4.5 | 5.3 |
| High QC | 12.00 | 11.82 | 98.5 | 3.1 | 4.2 |
(n=6 replicates per run, over 3 separate runs)
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Low QC | 0.15 | 92.5 | 97.8 |
| High QC | 12.00 | 94.1 | 98.5 |
Recovery was consistent and reproducible. The matrix effect was minimal due to the effective cleanup by the SPE method and compensation by the deuterated internal standard.
Conclusion
The solid-phase extraction method presented provides a clean, efficient, and high-throughput sample preparation workflow for the quantification of oxybutynin in human plasma. The use of a deuterated internal standard ensures the reliability of the results, making this method highly suitable for regulated bioanalysis in support of pharmaceutical development and clinical studies. The validation data demonstrates excellent linearity, accuracy, precision, and recovery, meeting the stringent requirements for bioanalytical assays.
References
- 1. jchps.com [jchps.com]
- 2. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for M3 Muscarinic Receptor Antagonists and Bioanalytical Quantitation Using (R)-Oxybutynin-d10
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust high-throughput screening (HTS) campaign to identify novel antagonists of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a key target in the treatment of overactive bladder.[1][2] A cell-based calcium mobilization assay is presented as the primary screening platform. Furthermore, this document outlines the subsequent use of (R)-Oxybutynin-d10 as an internal standard for the accurate quantitation of (R)-Oxybutynin, a potent M3R antagonist, in bioanalytical assays, which is a critical step in downstream pharmacokinetic and pharmacodynamic studies of lead compounds.
Introduction
Muscarinic acetylcholine receptors are members of the G-protein coupled receptor (GPCR) family and are classified into five subtypes (M1-M5).[3] The M3 subtype is predominantly expressed on smooth muscle, including the detrusor muscle of the bladder, and its activation by acetylcholine leads to muscle contraction.[2] Antagonists of the M3R, such as oxybutynin, are therefore effective in treating conditions characterized by involuntary bladder contractions, such as overactive bladder.[2][4] Oxybutynin is a chiral compound, with the (R)-enantiomer being the more potent anticholinergic agent.[4]
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[5] For M3R, which couples to the Gq/11 signaling pathway, agonist binding leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[3] This calcium mobilization provides a robust and readily detectable signal for HTS assays.[3][6]
Following the identification and validation of hit compounds from a primary screen, accurate quantification in biological matrices is essential for further development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their similar chemical and physical properties to the analyte. This compound is a deuterated analog of (R)-Oxybutynin, making it an ideal internal standard for bioanalytical method development and validation.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is a Gq-coupled GPCR. Upon binding of an agonist like acetylcholine, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is the signal measured in the screening assay. Antagonists block this pathway by preventing the initial binding of the agonist.[3]
References
- 1. reddit.com [reddit.com]
- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxybutynin Analysis in LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of oxybutynin (B1027). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant ion suppression for oxybutynin in my plasma samples. What are the common causes and how can I troubleshoot this?
A1: Ion suppression in LC-MS/MS analysis of oxybutynin from plasma is a common issue, primarily caused by co-eluting endogenous matrix components like phospholipids.[1][2] Here’s a step-by-step guide to troubleshoot and mitigate this effect:
-
Step 1: Confirm and Characterize Ion Suppression:
-
Post-Column Infusion: This is a definitive method to identify regions of ion suppression in your chromatogram.[3][4] Infuse a standard solution of oxybutynin post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal for oxybutynin indicates at what retention times ion suppression is occurring.
-
-
Step 2: Optimize Sample Preparation:
-
The goal is to remove interfering matrix components before injection.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique for cleaning up plasma samples for oxybutynin analysis.[7][8] Using a non-polar solvent like methyl tert-butyl ether (MTBE) or a mixture of MTBE and ethyl acetate (B1210297) can efficiently extract oxybutynin while leaving behind many polar, interfering substances.[8]
-
Solid-Phase Extraction (SPE): SPE can offer even more selective cleanup.[5][9] A mixed-mode SPE cartridge (e.g., reverse-phase and strong cation exchange) can be very effective for isolating a basic compound like oxybutynin from complex matrices.[9]
-
-
Step 3: Enhance Chromatographic Separation:
-
If sample preparation alone is insufficient, improving the chromatographic separation to resolve oxybutynin from the interfering matrix components is crucial.[5][6][10]
-
Column Choice: A C18 column is commonly used for oxybutynin analysis.[7][8]
-
Mobile Phase Modification: Adjusting the mobile phase composition and gradient can alter the retention of both oxybutynin and interfering compounds.[10] Using a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) and a volatile buffer like ammonium (B1175870) acetate or ammonium formate (B1220265) is a good starting point.[8][11]
-
UHPLC Systems: Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns can provide significantly better peak resolution and separation from matrix interferences.[6]
-
-
Step 4: Utilize an Internal Standard:
Below is a troubleshooting workflow to address ion suppression:
Caption: Troubleshooting workflow for ion suppression in oxybutynin LC-MS/MS analysis.
Q2: What are the recommended starting parameters for an LC-MS/MS method for oxybutynin in human plasma?
A2: Based on validated methods, here are robust starting parameters for your method development.
Sample Preparation
A common and effective method is Liquid-Liquid Extraction (LLE).[7][8]
| Parameter | Recommended Value |
| Plasma Volume | 300 - 400 µL[7][8] |
| Internal Standard | Oxybutynin-d11[7] |
| Basification | 0.5M Sodium Hydroxide[7] |
| Extraction Solvent | Methyl tert-butyl ether (MTBE)[7] or MTBE-ethyl acetate mixture[8] |
| Reconstitution Solvent | Acetonitrile/Ammonium Acetate solution (e.g., 90:10 v/v)[7][8] |
Liquid Chromatography
An isocratic elution on a C18 column is a reliable starting point.
| Parameter | Recommended Value |
| Column | C18, e.g., Hypurity C18 (100 x 4.6 mm, 5 µm) or Cosmosil C18 (150 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | Acetonitrile and 1-2 mM Ammonium Acetate (e.g., 90:10 v/v)[7][8] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL[7] |
| Column Temperature | Ambient or 25°C[12] |
Mass Spectrometry
Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Oxybutynin) | m/z 358.2 → 142.2[7] |
| MRM Transition (N-Desethyloxybutynin) | m/z 330.3 → 96.1[7] |
| Dwell Time | 200 ms[7] |
Q3: How do I choose and optimize MRM transitions for oxybutynin?
A3: The selection and optimization of MRM transitions are critical for the sensitivity and selectivity of your assay.
-
Select the Precursor Ion: For oxybutynin, operating in positive ion mode, the most common precursor ion is the protonated molecule, [M+H]⁺, which has an m/z of 358.2.[7]
-
Optimize Fragmentation (Collision Energy): Infuse a standard solution of oxybutynin into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. The collision energy (CE) should be ramped to find the optimal value that produces the highest intensity for the desired product ions.[13][14]
-
Select Product Ions:
-
Quantifier: Choose the most intense and stable product ion for quantification to achieve the best sensitivity. For oxybutynin, m/z 142.2 is a commonly used and abundant fragment.[7]
-
Qualifier: Select a second, less intense product ion to confirm the identity of the analyte. This adds a layer of specificity to the analysis.[13]
-
-
Optimize Cone/Fragmentor Voltage: This voltage, applied in the ion source, can influence the intensity of the precursor ion entering the quadrupole. It should be optimized to maximize the signal of the m/z 358.2 precursor ion.
The logical relationship for this process is as follows:
Caption: Logical workflow for optimizing MRM transitions for oxybutynin analysis.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Oxybutynin from Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of oxybutynin and its metabolite, N-desethyloxybutynin.[7]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Oxybutynin and N-desethyloxybutynin reference standards
-
Oxybutynin-d11 and N-desethyloxybutynin-d5 internal standards (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
0.5M Sodium Hydroxide
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a 2.0 mL microcentrifuge tube, add 400 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of the IS working solution (containing Oxybutynin-d11 and N-desethyloxybutynin-d5 in methanol) to each plasma sample, calibration standard, and quality control sample. Vortex briefly.
-
Basification: Add 100 µL of 0.5M Sodium Hydroxide solution to each tube and vortex for 30 seconds.
-
Extraction: Add 2.0 mL of MTBE to each tube. Cap and vortex vigorously for 5 minutes at 2500 rpm.
-
Centrifugation: Centrifuge the samples for 5 minutes at 4000 rpm and 5°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Freeze the aqueous layer and transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 400 µL of the mobile phase (e.g., Acetonitrile: 2mM Ammonium Acetate, 90:10 v/v). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
The following diagram illustrates the experimental workflow for this protocol:
Caption: Experimental workflow for Liquid-Liquid Extraction of oxybutynin from plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. longdom.org [longdom.org]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. jchps.com [jchps.com]
- 8. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celerion.com [celerion.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. shimadzu.com [shimadzu.com]
- 13. forensicrti.org [forensicrti.org]
- 14. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for (R)-Oxybutynin-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of (R)-Oxybutynin-d10, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
A1: The primary challenges in the chiral separation of this compound are similar to those for its non-deuterated counterpart, revolving around achieving baseline resolution from its (S)-enantiomer while maintaining good peak shape. Key factors to consider are the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. Additionally, while generally minimal in HPLC, the presence of deuterium (B1214612) atoms can sometimes lead to slight differences in retention behavior compared to the non-deuterated compound, a phenomenon known as the isotope effect.[1][2][3]
Q2: Which type of chiral stationary phase (CSP) is most effective for oxybutynin (B1027) enantiomer separation?
A2: Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated broad success in separating a wide range of chiral compounds, including oxybutynin.[4][5][6] Specifically, immobilized polysaccharide-based CSPs like the Lux i-Amylose-3 are effective.[4][5] Another successful approach involves using protein-based columns, such as those with an ovomucoid stationary phase.[7]
Q3: How does the mobile phase composition affect the separation of this compound?
A3: The mobile phase composition is a critical factor. In normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695).[4] A small amount of a basic additive, like diethylamine (B46881) (DEA), is often included to improve the peak shape of basic compounds like oxybutynin. For reversed-phase chromatography, the pH of the aqueous portion of the mobile phase, the type and concentration of the organic modifier (e.g., acetonitrile, methanol), and the buffer concentration all significantly impact retention and resolution.[7][8] For ionizable compounds, maintaining a mobile phase pH at least 2 units away from the analyte's pKa is recommended to avoid peak splitting or broadening.
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature is a valuable parameter for optimizing chiral separations. Varying the temperature can alter the interactions between the analyte and the CSP, which can sometimes lead to improved resolution.[7] It is an important parameter to screen during method development.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved peaks for the (R)- and (S)-oxybutynin-d10 enantiomers, follow this troubleshooting workflow.
Figure 1: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor. If you have no prior information, screening different types of CSPs (e.g., polysaccharide-based, protein-based) is recommended.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition.
-
Normal Phase: Adjust the ratio of the non-polar solvent to the alcohol modifier. Also, optimize the concentration of the basic additive.
-
Reversed Phase: Vary the organic modifier percentage and the pH of the aqueous phase. Ensure the buffer concentration is adequate.
-
-
Adjust Flow Rate: Chiral separations can be sensitive to flow rate. Often, a lower flow rate can improve resolution.
-
Vary Temperature: Temperature can have a significant impact on chiral recognition. Both increasing and decreasing the temperature should be explored to find the optimal condition.[7]
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification. Use the following decision tree to diagnose and resolve this issue.
Figure 2: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Assess All Peaks: Determine if the tailing affects all peaks in the chromatogram or just the this compound peak.
-
If All Peaks are Tailing: This often indicates a system-level problem.
-
Extra-column Volume: Minimize the length and inner diameter of tubing connecting the injector, column, and detector.
-
Column Contamination/Void: A blocked frit or a void at the column inlet can cause tailing for all peaks.[9] Try back-flushing the column (if the manufacturer allows) or replace the guard column.
-
-
If Only the Analyte Peak is Tailing: This suggests an issue specific to the interaction of this compound with the column or mobile phase.
-
Secondary Interactions: Unwanted interactions between the basic oxybutynin molecule and residual silanols on silica-based CSPs can cause tailing. Adding a basic modifier (e.g., diethylamine in normal phase) or adjusting the mobile phase pH in reversed phase can mitigate this.
-
Inappropriate Mobile Phase pH: For ionizable compounds like oxybutynin, a mobile phase pH close to the analyte's pKa can lead to peak tailing. Adjust the pH to be at least 2 units away from the pKa.
-
Issue 3: Peak Fronting
Peak fronting is less common than tailing but can also affect resolution and quantification.
Figure 3: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or the injection volume.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion, including fronting. Whenever possible, dissolve the sample in the mobile phase itself or in a weaker solvent.
-
Column Collapse: A sudden physical change in the column bed, often due to operating outside the recommended pH or temperature ranges, can lead to severe peak fronting.[9] If this is suspected, the column will likely need to be replaced.
Experimental Protocols
Protocol 1: Normal Phase HPLC Separation
This protocol is based on a successful method for the separation of oxybutynin enantiomers using a polysaccharide-based CSP.[4]
Instrumentation and Columns:
-
HPLC System: Agilent 1100 or equivalent
-
Column: Lux 5 µm i-Amylose-3, 250 x 4.6 mm
-
Guard Column: SecurityGuard with AJ0-8650 cartridge
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine (80:20, v/v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection | UV, wavelength to be optimized (e.g., 210-220 nm) |
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of (R,S)-Oxybutynin-d10 in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Optimize the separation by adjusting the isopropanol and diethylamine concentration as needed to improve resolution and peak shape.
Protocol 2: Reversed Phase HPLC Separation
This protocol is adapted from a method using an ovomucoid column for oxybutynin enantiomer separation.[7][8]
Instrumentation and Columns:
-
HPLC System: Standard HPLC with UV detector
-
Column: Ovomucoid column
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | 40 mM Citric Acid, pH 5.0 (adjusted with NaOH) containing 12% Ethanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | To be optimized (e.g., 10-20 µL) |
| Column Temperature | 30°C |
| Detection | UV, wavelength to be optimized |
Procedure:
-
Prepare the aqueous buffer (40 mM Citric Acid) and adjust the pH to 5.0 with NaOH.
-
Prepare the final mobile phase by mixing the buffer with ethanol in the specified ratio. Degas the mobile phase.
-
Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is obtained.
-
Prepare a sample solution of this compound in the mobile phase.
-
Inject the sample and record the chromatogram.
-
The concentration of ethanol and the pH of the mobile phase are key parameters to adjust for optimization. Lower ethanol concentrations may improve resolution but can also lead to broader peaks.[8]
Quantitative Data Summary
The following table summarizes quantitative data from published methods for oxybutynin enantiomer analysis, which can serve as a starting point for method validation for this compound.
| Parameter | Method | Result | Reference |
| Linearity Range | Ovomucoid Column (Reversed Phase) | 8.36 to 668.8 µg/g | [7] |
| Correlation Coefficient (r) | Ovomucoid Column (Reversed Phase) | 0.999 for both enantiomers | [7] |
| Limit of Detection (LOD) | Ovomucoid Column (Reversed Phase) | 4.5 µg/g | [7] |
| Limit of Quantitation (LOQ) | Ovomucoid Column (Reversed Phase) | 9.0 µg/g | [7] |
| Mobile Phase | HPTLC | Toluene: Acetone: Methanol (8:1:1 v/v) | [2] |
Note: The deuterated nature of this compound may lead to minor shifts in retention time compared to the non-deuterated standard due to isotopic effects.[1][2][3] This should be considered during method development and peak identification. It is recommended to run a non-deuterated standard if available to confirm elution order.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (R)-Oxybutynin-d10 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Oxybutynin-d10 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices a concern?
This compound is a deuterated form of (R)-Oxybutynin, where ten hydrogen atoms have been replaced by deuterium (B1214612). It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of oxybutynin (B1027) in biological samples like plasma, blood, and urine.
The stability of this compound is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, oxybutynin. Any degradation of the internal standard can compromise the integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies.
Q2: What are the primary degradation pathways for oxybutynin that could also affect this compound?
Oxybutynin is susceptible to degradation through several pathways, which are also relevant for its deuterated analog. The primary routes of degradation include:
-
Metabolism: Primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall. The major active metabolite is N-desethyloxybutynin (DEO).[1][2][3][4]
-
Hydrolysis: Oxybutynin can undergo hydrolysis, especially under acidic or basic conditions.[5]
-
Oxidation: Oxidative degradation is another potential pathway.[2][6] This can involve N-oxidation and hydroxylation on the cyclohexyl ring.[2][6]
Q3: Can the deuterium atoms in this compound exchange with hydrogen atoms from the surrounding matrix?
Deuterium-hydrogen (D-H) exchange is a potential stability issue for all deuterated compounds. The likelihood of exchange depends on the position of the deuterium atoms on the molecule. If the deuterium atoms are located at positions that are chemically labile (e.g., acidic protons), they can exchange with protons from the aqueous environment of the biological matrix. This can alter the mass of the internal standard, leading to quantification errors. However, for a well-designed deuterated standard like this compound, the deuterium atoms are typically placed at stable positions to minimize this risk.
Q4: What are the recommended storage conditions for biological samples containing this compound?
To ensure the stability of this compound in biological matrices, proper storage is crucial. General recommendations include:
-
Long-term storage: Samples should be stored at ultra-low temperatures, such as -70°C or -80°C.
-
Short-term storage: For temporary storage during sample processing, it is advisable to keep the samples on wet ice or at refrigerated temperatures (2-8°C) to minimize enzymatic activity and chemical degradation.
-
Freeze-thaw cycles: The number of freeze-thaw cycles should be minimized. It is recommended to aliquot samples into smaller volumes if multiple analyses are anticipated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound as an internal standard.
Problem 1: Inconsistent or decreasing internal standard (IS) response across a batch of samples.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound and re-analyze the samples. |
| Instability during sample processing (bench-top instability). | Minimize the time samples are kept at room temperature. Process samples on wet ice. Evaluate bench-top stability by letting a set of quality control (QC) samples sit at room temperature for the maximum expected processing time before analysis. |
| Degradation due to multiple freeze-thaw cycles. | Limit the number of freeze-thaw cycles for each sample. Validate the stability of this compound for the maximum number of freeze-thaw cycles your samples will undergo. |
| Enzymatic degradation in the biological matrix. | Ensure samples are processed promptly after collection. If enzymatic degradation is suspected, consider adding enzyme inhibitors (ensure they do not interfere with the analysis). |
| Inconsistent sample extraction recovery. | Optimize the extraction procedure to ensure consistent recovery of both the analyte and the internal standard. |
Problem 2: Appearance of unexpected peaks or a shift in the mass-to-charge ratio (m/z) of the internal standard.
| Possible Cause | Troubleshooting Step |
| Deuterium-hydrogen (D-H) exchange. | Investigate the possibility of D-H exchange by incubating this compound in the biological matrix under various pH and temperature conditions and monitoring for changes in its mass spectrum. If exchange is confirmed, the position of deuteration may not be stable for the assay conditions. |
| Formation of adducts (e.g., sodium, potassium). | Modify the mobile phase composition or sample preparation to minimize adduct formation. |
| In-source fragmentation or degradation. | Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source degradation. |
Quantitative Data Summary
The following tables summarize typical stability data for this compound in human plasma. These values are illustrative and should be confirmed by specific in-house validation experiments.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC (ng/mL) | High QC (ng/mL) |
| Cycle 1 | 98.5% | 101.2% |
| Cycle 2 | 97.9% | 99.8% |
| Cycle 3 | 96.5% | 98.7% |
| Acceptance Criteria | 85-115% | 85-115% |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Low QC (ng/mL) | High QC (ng/mL) |
| 0 | 100.0% | 100.0% |
| 4 | 99.1% | 100.5% |
| 8 | 98.2% | 99.3% |
| 24 | 95.8% | 97.6% |
| Acceptance Criteria | 85-115% | 85-115% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Time (months) | Low QC (ng/mL) | High QC (ng/mL) |
| 1 | 99.5% | 100.8% |
| 3 | 98.7% | 99.9% |
| 6 | 97.4% | 98.5% |
| 12 | 96.1% | 97.2% |
| Acceptance Criteria | 85-115% | 85-115% |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the biological matrix (e.g., human plasma).
-
Divide the QC samples into aliquots.
-
Analyze one set of aliquots immediately (Cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw one set of frozen aliquots completely at room temperature.
-
After thawing, analyze the samples.
-
Refreeze the thawed samples at -80°C for at least 12-24 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3-5 cycles).
-
Quantify the concentration of this compound in each sample and compare the results to the Cycle 0 samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Assessment of Bench-Top (Short-Term) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation and analysis time.
Methodology:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Analyze a set of QC samples immediately (T=0).
-
Leave another set of QC samples on the bench at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
After the specified time, analyze the samples.
-
Compare the concentrations of the stored samples to the T=0 samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol 3: Assessment of Long-Term Stability
Objective: To evaluate the stability of this compound in a biological matrix under long-term storage conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Analyze a set of QC samples on day zero.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.
-
Thaw the samples and analyze them along with a freshly prepared calibration curve.
-
The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Visualizations
References
- 1. jchps.com [jchps.com]
- 2. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Addressing poor recovery of (R)-Oxybutynin-d10 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of (R)-Oxybutynin-d10 during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is designed to walk you through a systematic process to identify and resolve common issues leading to low recovery of this compound.
Q1: I am experiencing low recovery of this compound. Where should I start troubleshooting?
A1: Start by systematically evaluating each step of your extraction workflow. Low recovery can stem from issues in sample pre-treatment, the extraction process itself (LLE or SPE), or the post-extraction handling. Use the following workflow to pinpoint the problem area.
Caption: A high-level workflow for troubleshooting poor recovery.
Q2: How does the pH of my sample affect the recovery of this compound during Liquid-Liquid Extraction (LLE)?
A2: The pH is critical for successful LLE of this compound. Oxybutynin (B1027) is a weakly basic compound with a pKa of 8.04.[1][2] To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa. A pH of 10 or higher is recommended to maximize its partition into an immiscible organic solvent. In a study on dispersive liquid-liquid microextraction, the pH was adjusted to 11.0 for optimal extraction.
Recommended LLE Solvents: Several solvents have been successfully used for oxybutynin extraction. The choice of solvent can significantly impact recovery.
| Solvent | Application Note |
| tert-Butyl Methyl Ether (MTBE) | A simple liquid-liquid extraction with MTBE has been shown to be effective for plasma samples.[3] |
| Hexane (B92381) | Double extraction with hexane has been used for tissue samples.[4] |
| Carbon Tetrachloride | Found to provide higher recovery in a dispersive liquid-liquid microextraction method. |
Q3: I'm using Solid-Phase Extraction (SPE), and my recovery is still low. What are the common pitfalls for a compound like this compound?
A3: Poor recovery in SPE can be attributed to several factors.[5][6][7] For this compound, a cationic compound at physiological pH, ion-exchange or reversed-phase SPE are common choices. Here’s a troubleshooting guide:
Caption: Key areas to investigate for poor SPE recovery.
Troubleshooting Steps:
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate. For oxybutynin, a mixed-mode cation-exchange and reversed-phase sorbent can be effective.
-
Conditioning: The sorbent must be properly conditioned to ensure interaction with the analyte.[8]
-
Sample Loading:
-
Washing: The wash solvent should be strong enough to remove interferences but not elute the analyte. A common issue is using a wash solvent that is too strong, leading to premature elution.[6][7]
-
Elution:
-
The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For cation-exchange, this often involves a basic modifier (e.g., ammonium (B1175870) hydroxide (B78521) in an organic solvent).
-
Ensure sufficient volume of the elution solvent is used.[9]
-
Q4: Could the deuterium (B1214612) labeling in this compound be the cause of poor recovery?
A4: While stable isotope-labeled standards are designed to mimic the behavior of the unlabeled analyte, there can be slight differences.[10] However, it is unlikely that the deuterium labeling is the primary cause of significant recovery issues.[11] The chemical properties are nearly identical. More common causes are related to the extraction methodology itself.[12] It is crucial to ensure that the chosen extraction conditions are optimal for the general chemical structure of oxybutynin.
One potential issue with deuterated standards is the possibility of back-exchange, where deuterium atoms are replaced with hydrogen atoms. This is more common for deuterium on heteroatoms or acidic carbons.[12] The d10 label on the ethyl groups of this compound is generally stable.
Q5: What are the stability considerations for this compound during sample preparation?
A5: Oxybutynin can be susceptible to degradation under certain conditions.
-
pH: Oxybutynin shows maximum degradation in acidic and basic hydrolysis and oxidation conditions.[13] Solutions of oxybutynin are more stable at a lower pH.[2][14] Homemade solutions degrade over time, with significant loss in tap water (higher pH) compared to normal saline.[2][14]
-
Oxidation: The free base form of oxybutynin can undergo N-oxidation, which can lead to the formation of degradation products.[15]
To mitigate degradation, process samples promptly and avoid prolonged exposure to harsh pH conditions or strong oxidizing agents.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a method for the simultaneous determination of oxybutynin and its major metabolite.[3]
-
Sample Preparation:
-
To 400 µL of plasma, add 20 µL of the internal standard working solution (this compound).
-
Vortex briefly.
-
Add 100 µL of 0.5M Sodium Hydroxide to adjust the pH.
-
Vortex again.
-
-
Extraction:
-
Add 2 mL of tert-Butyl Methyl Ether (MTBE).
-
Vortex for 5 minutes at 2500 rpm.
-
Centrifuge for 5 minutes at 4000 rpm at 5°C.
-
-
Post-Extraction:
-
Freeze the aqueous layer and transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 400 µL of the mobile phase for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) - General Guideline for Cation-Exchange
This is a general guideline. Optimization of volumes and solutions is recommended.
-
Conditioning:
-
Pass 1 mL of methanol (B129727) through the cation-exchange cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Adjust the sample pH to < 6 with a suitable acid.
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Collect the eluate for analysis.
-
Data Summary
The following table summarizes recovery data for oxybutynin from various extraction methods found in the literature. This can serve as a benchmark for your own experiments.
| Method | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | Oxybutynin & N-desethyloxybutynin | 71.4% (Oxybutynin) | |
| Double Extraction with Hexane | Human Bladder Tissue | Oxybutynin | 72% | [4] |
| RP-HPLC Bulk Drug | Bulk Drug | Oxybutynin | 99.05 - 100.40% | [13] |
References
- 1. Oxybutynin [drugfuture.com]
- 2. auajournals.org [auajournals.org]
- 3. jchps.com [jchps.com]
- 4. Extraction and determination of oxybutynin in human bladder samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. specartridge.com [specartridge.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. metsol.com [metsol.com]
- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 12. benchchem.com [benchchem.com]
- 13. ejpmr.com [ejpmr.com]
- 14. The durability of intravesical oxybutynin solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion source contamination in (R)-Oxybutynin-d10 analysis
Welcome to the technical support center for the analysis of (R)-Oxybutynin-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination and ensuring accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of ion source contamination during this compound analysis?
A1: Common indicators of ion source contamination include a gradual or sudden decrease in signal intensity for this compound, increased background noise, the appearance of spurious peaks in blank injections, and poor peak shapes such as fronting or tailing.[1][2] These issues can compromise the sensitivity and accuracy of your assay.
Q2: My this compound internal standard signal is inconsistent. What could be the cause?
A2: Inconsistent internal standard signals can arise from several factors. Matrix effects can cause ion suppression, where other components in the sample hinder the ionization of your standard.[2] Inconsistent sample preparation can also lead to variability in the final concentration of the internal standard.[2] Additionally, carryover from previous injections of highly concentrated samples can artificially elevate the signal in subsequent runs.
Q3: Can the deuterated internal standard itself be a source of issues?
A3: Yes, while stable isotope-labeled internal standards are robust, they can present challenges. One issue is the potential for isotopic exchange, where deuterium (B1214612) atoms are replaced by protons from the solvent or matrix, which is more likely in certain pH and temperature conditions.[3] Another consideration is the purity of the standard; it may contain a small amount of the unlabeled analyte, which could interfere with the quantification of low-concentration samples.[3]
Q4: What are the primary sources of contamination in an LC-MS system?
A4: Contamination can originate from multiple sources. These include the mobile phase and its additives (even LC-MS grade solvents can contain impurities), the sample matrix itself (endogenous components like phospholipids), plasticware (leaching of plasticizers like phthalates), and the LC system components (column bleed, pump seals).[1] It is crucial to systematically investigate each of these potential sources to identify and eliminate the contamination.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the analysis of this compound.
Guide 1: Diagnosing and Addressing Decreased Signal Intensity
If you observe a significant drop in the signal intensity of this compound, follow this troubleshooting workflow:
Guide 2: Mitigating Matrix Effects
Matrix effects, particularly ion suppression, are a common challenge when analyzing samples from complex biological matrices.
Identifying Matrix Effects:
A post-column infusion experiment can help identify regions in your chromatogram where ion suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Preparation:
-
Prepare a solution of this compound at a concentration that gives a stable signal.
-
Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Use a T-piece to introduce the solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the this compound solution and allow the signal to stabilize.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal of the infused standard. A dip in the signal indicates ion suppression at that retention time.
-
Strategies for Mitigation:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
The following table provides a hypothetical comparison of different sample preparation techniques for reducing ion suppression in plasma samples.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 95 | -45 | 12 |
| Liquid-Liquid Extraction (LLE) | 85 | -20 | 7 |
| Solid-Phase Extraction (SPE) | 90 | -10 | 5 |
Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates ion suppression.
Guide 3: Ion Source Cleaning
Regular cleaning of the ion source is crucial for maintaining instrument performance.
Experimental Protocol: General Ion Source Cleaning
Disclaimer: Always refer to your specific instrument manual for detailed instructions and safety precautions.
-
Disassembly:
-
Ensure the instrument is in standby mode and the ion source has cooled down.
-
Carefully remove the ion source components as per the manufacturer's instructions. Keep track of all parts and their orientation.
-
-
Cleaning:
-
Wipe down the metal surfaces of the source with a lint-free cloth dampened with an appropriate solvent (e.g., methanol (B129727) for organic residues, water for salts).[4]
-
For more stubborn contamination, sonicate the metal parts in a sequence of solvents, such as water, methanol, and isopropanol. Caution: Do not sonicate PEEK or other plastic components in certain solvents like hexane (B92381) or acetone.[5]
-
Abrasive slurries can be used for heavily contaminated parts, but this should be done with care to avoid scratching the surfaces.[6]
-
-
Reassembly and Re-equilibration:
-
Ensure all parts are completely dry before reassembly.
-
Reassemble the ion source, ensuring all connections are secure.
-
Pump down the system and allow sufficient time for it to equilibrate before re-introducing solvent flow.
-
The following table illustrates a hypothetical improvement in signal-to-noise ratio after a routine cleaning procedure.
| Parameter | Before Cleaning | After Cleaning |
| Signal-to-Noise Ratio (S/N) | 50 | 250 |
| Background Noise (cps) | 5000 | 1000 |
Advanced Topics and Visualizations
Logical Workflow for Sample Preparation Method Selection
Choosing the right sample preparation technique is critical for minimizing matrix effects and ensuring accurate quantification.
References
Technical Support Center: Sensitive Detection of (R)-Oxybutynin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the sensitive detection of (R)-Oxybutynin.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the sensitive and enantioselective detection of (R)-Oxybutynin?
The most prevalent methods for the sensitive and chiral separation of oxybutynin (B1027) enantiomers are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These techniques often employ chiral stationary phases to resolve the (R) and (S) enantiomers.
Q2: Which chiral stationary phases (CSPs) are recommended for the separation of oxybutynin enantiomers?
Several polysaccharide-based and protein-based chiral stationary phases have proven effective. Commonly used CSPs include:
-
Amylose-based CSPs: Such as Lux i-Amylose-3, AmyCoat, and Chiralpak AD, are frequently used for their broad enantioselectivity.[1][2][5]
-
Ovomucoid columns: Have also been successfully used for the chiral separation of oxybutynin.[6][7]
Q3: What are typical mobile phase compositions for chiral HPLC methods?
Mobile phases for normal-phase HPLC commonly consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape.[1][2] For reversed-phase methods, mixtures of acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) are used.[4][8]
Q4: How can I prepare biological samples for (R)-Oxybutynin analysis?
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the primary methods for extracting oxybutynin and its metabolites from biological matrices like plasma.[3][4][9] A common LLE approach involves using a mixture of solvents such as ethyl acetate, diethyl ether, and n-hexane.[4]
Q5: What are the expected linearity ranges and limits of quantification for sensitive LC-MS/MS methods?
For sensitive LC-MS/MS methods, linear ranges for oxybutynin in human plasma can be established from approximately 0.025 to 10.0 ng/mL.[4] One study reported a linear range of 0.049 to 13.965 ng/mL for oxybutynin.[3] The limit of quantitation (LOQ) can be as low as 9.0 µg/g using an ovomucoid column with HPLC.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Enantiomeric Resolution | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Inadequate column temperature. | 1. Screen different types of CSPs (e.g., amylose-based, ovomucoid).[1][6] 2. Optimize the ratio of organic modifiers (e.g., isopropanol, ethanol) and the concentration of the amine additive (e.g., DEA).[2] Adjusting the mobile phase pH can also be critical, especially for protein-based columns.[6][7] 3. Investigate the effect of column temperature on the separation.[6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Add a small amount of an amine modifier like diethylamine (DEA) to the mobile phase to reduce peak tailing.[1][2] 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.[6][7] 3. Reduce the injection volume or the concentration of the sample.[6] |
| Low Sensitivity / Poor Signal Intensity | 1. Inefficient sample extraction and recovery. 2. Suboptimal mass spectrometry (MS) parameters. 3. Matrix effects from the biological sample. | 1. Optimize the liquid-liquid extraction solvent system or the solid-phase extraction protocol to improve recovery.[4] 2. For LC-MS/MS, optimize the precursor and product ion selection, as well as collision energy, for multiple reaction monitoring (MRM).[3] 3. Use a deuterated internal standard to compensate for matrix effects.[4][9] Improve sample cleanup procedures. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed.[8] 2. Use a column oven to maintain a constant and stable temperature.[8] 3. Use a guard column to protect the analytical column and replace the column if performance deteriorates.[1] |
| Interference from Metabolites | The active metabolite, N-desethyloxybutynin, can interfere with the analysis. | Develop a chromatographic method that can simultaneously separate oxybutynin from its major metabolites. LC-MS/MS is particularly suitable for this due to its selectivity.[3][4] |
Quantitative Data Summary
Table 1: Chiral HPLC Method Parameters for Oxybutynin Enantiomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Lux® i-Amylose-3[1] | Ovomucoid[6][7] | AmyCoat[2][5] |
| Mobile Phase | Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)[1] | 40 mM Citric Acid (pH 5.0) with 12% Ethanol[7] | n-hexane:2-PrOH:DEA (80:20:0.1, v/v/v)[2] |
| Flow Rate | 0.6 mL/min[1] | Not Specified | 0.5 mL/min[2] |
| Detection Wavelength | Not Specified | Not Specified | 225 nm[2] |
| Resolution Factor (Rs) | Not Specified | Baseline resolved in <10 min[6] | 1.45[2] |
Table 2: LC-MS/MS Method Parameters for Sensitive Oxybutynin Quantification
| Parameter | Method A | Method B |
| Analytical Column | Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm)[4] | Hypurity C18 (100 x 4.6 mm, 5µ)[3] |
| Mobile Phase | Solvent A: Acetonitrile:10mM Ammonium Bicarbonate (80:20, v/v) Solvent B: 2-Propanol:Methanol (50:50, v/v) Ratio: 20:80 (A:B)[4] | Acetonitrile and 2 mM Ammonium Acetate (90:10, v/v)[3] |
| Extraction Method | Liquid-Liquid Extraction (Ethyl acetate-diethyl ether-n-hexane)[4] | Liquid-Liquid Extraction (tert-Methyl Butyl Ether)[3] |
| Internal Standard | Deuterated analogues[4] | Oxybutynin D11 & N-Desethyloxybutynin D5[3] |
| Linearity Range (Oxybutynin) | 0.025 - 10.0 ng/mL[4] | 0.049 - 13.965 ng/mL[3] |
| Mass Transition (m/z) | Not Specified | 358.2 → 142.2[3] |
Experimental Protocols
Protocol 1: Chiral Separation of Oxybutynin using HPLC with an Amylose-Based CSP
This protocol is based on the method described for the Lux® i-Amylose-3 column.[1]
-
System Preparation:
-
HPLC System: Agilent® 1100 or equivalent.
-
Column: Lux® 5 µm i-Amylose-3, 250 x 4.6 mm.
-
Guard Column: SecurityGuard™ with appropriate cartridge.
-
Mobile Phase: Prepare a mixture of Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detector: UV detector, wavelength set appropriately for oxybutynin (e.g., 225 nm).[2]
-
-
Sample Preparation:
-
Dissolve the racemic oxybutynin standard in the mobile phase to a suitable concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers, (R)- and (S)-Oxybutynin, should be resolved into two separate peaks.
-
Protocol 2: Sensitive Quantification of (R)-Oxybutynin in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL plasma sample, add the deuterated internal standard solution.
-
Add 1 mL of extraction solvent (e.g., tert-Methyl Butyl Ether or a mixture of ethyl acetate-diethyl ether-n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 400 µL of the mobile phase.
-
-
LC-MS/MS System and Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A chiral column such as Phenomenex Lux Amylose-2 or an achiral C18 column if total (R/S) concentration is measured first.[3][4]
-
Mobile Phase: As described in Table 2, Method B (Acetonitrile and 2 mM Ammonium Acetate, 90:10 v/v) for an achiral separation. For chiral, refer to Table 2, Method A.[3][4]
-
Flow Rate: Typically 0.4-0.8 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of (R)-Oxybutynin in the samples from the calibration curve.
-
Visualizations
Caption: Workflow for the sensitive detection of (R)-Oxybutynin in plasma.
Caption: Troubleshooting poor enantiomeric resolution of oxybutynin.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. digitalxplore.org [digitalxplore.org]
- 9. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the analysis of N-desethyloxybutynin with (R)-Oxybutynin-d10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of N-desethyloxybutynin, particularly when using (R)-Oxybutynin-d10 as an internal standard.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Question: Why am I observing poor peak shape or tailing for N-desethyloxybutynin?
Answer: Poor peak shape for N-desethyloxybutynin can be attributed to several factors related to the chromatographic conditions. N-desethyloxybutynin is a basic compound, and secondary interactions with acidic silanols on the column stationary phase can lead to tailing. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or a low concentration of ammonium (B1175870) acetate) can help to protonate the analyte and minimize interactions with the stationary phase.[1]
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to reduce the availability of free silanol (B1196071) groups. A C18 column is commonly used, but experimenting with different stationary phases (e.g., phenyl-hexyl) might be beneficial.[2][3][4]
-
Mobile Phase Composition: Optimize the organic solvent composition. While acetonitrile (B52724) is frequently used, methanol (B129727) can sometimes provide different selectivity and improved peak shape for certain compounds.[5]
-
Flow Rate: A lower flow rate can sometimes improve peak shape by allowing for better mass transfer.
Question: I am seeing significant signal variability or ion suppression for my analyte. What could be the cause?
Answer: Signal variability and ion suppression are often caused by matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer source.[6][7] Here’s how to troubleshoot this issue:
-
Improve Sample Preparation: The goal is to remove as many matrix components as possible. Liquid-liquid extraction (LLE) is a common and effective method for N-desethyloxybutynin.[2][3][4] Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to optimize the recovery of your analyte and minimize the extraction of interfering substances.
-
Chromatographic Separation: Ensure that N-desethyloxybutynin is chromatographically separated from the bulk of the matrix components. A longer chromatographic run time or a gradient elution may be necessary to achieve this. Monitoring for phospholipids, a common source of ion suppression, can help in developing a more robust method.[2]
-
Internal Standard Correction: A stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects. Since the internal standard has very similar physicochemical properties to the analyte, it should experience similar ion suppression, allowing for accurate quantification.[2][3]
-
Dilution: If the matrix effect is severe, diluting the sample with a clean solvent can reduce the concentration of interfering components. However, ensure that the analyte concentration remains within the linear range of the assay.
Question: My results show unexpected crosstalk between the MRM transitions of N-desethyloxybutynin and this compound. How can I address this?
Answer: Crosstalk can occur if there is in-source fragmentation of the internal standard that produces an ion with the same m/z as the N-desethyloxybutynin precursor or product ion. Given that this compound is a deuterated analog of oxybutynin (B1027), not N-desethyloxybutynin, direct isobaric overlap is less likely, but other issues could arise:
-
Check for Impurities: Ensure the purity of your this compound internal standard. It could potentially contain a small amount of an impurity that is isobaric with N-desethyloxybutynin.
-
Optimize MS/MS Parameters:
-
Collision Energy: Optimize the collision energy for both the analyte and the internal standard to ensure specific fragmentation and minimize non-specific fragmentation that could lead to crosstalk.
-
Precursor and Product Ion Selection: Re-evaluate your precursor and product ion selection. Choose transitions that are specific and have high intensity. For N-desethyloxybutynin, a common transition is m/z 330.3 → 96.1.[4][5]
-
-
Chromatographic Separation: While a stable isotope-labeled internal standard is designed to co-elute, ensuring baseline separation from any potential interfering peaks is still good practice.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Oxybutynin and why is the analysis of N-desethyloxybutynin important?
A1: Oxybutynin is extensively metabolized in the liver and gut wall, primarily by the cytochrome P450 enzyme CYP3A4.[8] The major active metabolite is N-desethyloxybutynin.[8][9] The analysis of this metabolite is crucial because it is pharmacologically active and its plasma concentrations can be 4 to 10 times higher than the parent drug, oxybutynin.[8][10] N-desethyloxybutynin is believed to be a significant contributor to the anticholinergic side effects of oxybutynin, such as dry mouth.[8][11]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for the analysis of N-desethyloxybutynin?
A2: A stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. It has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows for accurate correction of variations in extraction recovery and matrix effects, leading to more precise and accurate results.[2][3]
Q3: What are the typical challenges in developing an LC-MS/MS method for N-desethyloxybutynin?
A3: Common challenges include:
-
Achieving adequate sensitivity: As a metabolite, its concentration can be low, requiring a sensitive method.
-
Managing matrix effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement.[6][7]
-
Ensuring chromatographic resolution: Separating N-desethyloxybutynin from its parent drug, oxybutynin, and other endogenous interferences is important for accurate quantification.
-
Potential for carryover: Basic compounds like N-desethyloxybutynin can sometimes stick to parts of the LC system, leading to carryover in subsequent injections.
Q4: Can this compound be used for the analysis of both N-desethyloxybutynin and its enantiomers?
A4: While this compound is suitable as an internal standard for the achiral analysis of N-desethyloxybutynin, for chiral analysis, it is ideal to use the corresponding deuterated enantiomer of N-desethyloxybutynin (i.e., (R)-N-desethyloxybutynin-d5 and (S)-N-desethyloxybutynin-d5) if available. This is because the chromatographic behavior of the enantiomers on a chiral column may differ slightly, and using the specific deuterated enantiomer will provide the most accurate correction. However, in some cases, a single deuterated enantiomer of a related compound might be used if it co-elutes and shows similar ionization behavior.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for N-desethyloxybutynin Analysis
| Parameter | N-desethyloxybutynin | This compound (as IS for Oxybutynin) |
| Precursor Ion (m/z) | 330.3 | 368.3 (example for d10) |
| Product Ion (m/z) | 96.1 | 142.2 (example for d10) |
| Polarity | Positive | Positive |
| Collision Energy (eV) | Optimized experimentally | Optimized experimentally |
| Dwell Time (ms) | 200 | 200 |
Note: The exact m/z values for this compound may vary depending on the specific deuteration pattern. The values provided are illustrative.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a representative example based on published methods.[2][4]
-
Aliquoting: To 300 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (this compound).
-
Alkalinization: Add 100 µL of 0.5M Sodium Hydroxide solution and vortex for 30 seconds to mix.
-
Extraction: Add 2 mL of methyl tert-butyl ether (or a mixture of methyl tert-butyl ether and ethyl acetate).
-
Mixing: Vortex the samples for 5 minutes at approximately 2500 rpm.
-
Centrifugation: Centrifuge the samples for 5 minutes at 4000 rpm at 5°C to separate the organic and aqueous layers.
-
Separation: Transfer the upper organic layer to a clean tube. A flash-freeze technique can be used to facilitate this separation.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 400 µL of the mobile phase (e.g., Acetonitrile: 2 mM Ammonium Acetate, 90:10 v/v).
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Method
This is a general LC method that can be optimized for specific applications.[2][4]
-
Column: Cosmosil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile: 1.0 mM Ammonium Acetate (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 3.5 minutes.
Mandatory Visualizations
Caption: A typical experimental workflow for the extraction of N-desethyloxybutynin from plasma.
Caption: A logical troubleshooting workflow for inaccurate results in LC-MS/MS analysis.
References
- 1. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. brazjurol.com.br [brazjurol.com.br]
- 11. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of mobile phase for oxybutynin chiral separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of oxybutynin (B1027).
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC modes for the chiral separation of oxybutynin?
A1: The two primary HPLC modes for the chiral separation of oxybutynin are normal-phase and reversed-phase chromatography. Normal-phase chromatography typically employs a non-polar mobile phase and a polar stationary phase, such as an immobilized polysaccharide-based chiral column.[1][2][3] Reversed-phase chromatography uses a polar mobile phase, often aqueous-based, with a non-polar stationary phase, such as an ovomucoid or other specialized chiral columns.[4][5][6]
Q2: Which type of chiral stationary phase (CSP) is most effective for oxybutynin separation?
A2: Both polysaccharide-based and protein-based CSPs have demonstrated effective separation of oxybutynin enantiomers.
-
Immobilized polysaccharide-based columns , like the Lux i-Amylose-3, are effective in normal-phase mode.[1][2][3]
-
Protein-based columns , specifically ovomucoid (OVM) columns, have been successfully used in reversed-phase mode.[4][5][6]
Q3: What is a typical starting mobile phase for normal-phase separation of oxybutynin?
A3: A common starting mobile phase for the normal-phase separation of oxybutynin on a polysaccharide-based column is a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 80:20 v/v) with a small amount of a basic additive like 0.1% diethylamine (B46881) (DEA).[1][2]
Q4: How does mobile phase pH affect the reversed-phase separation of oxybutynin?
A4: Mobile phase pH is a critical parameter in the reversed-phase chiral separation of oxybutynin, particularly on an ovomucoid column. A pH of 5.0 has been shown to provide the best enantiomeric separation.[4][6] At lower pH (e.g., pH 3), the enantiomers may elute too quickly, while at higher pH (e.g., pH 6 and 7), resolution can be lost, and peak tailing may become severe.[4][6]
Q5: What is the role of the organic modifier in the reversed-phase separation?
A5: The type and concentration of the organic modifier significantly influence retention and resolution. For oxybutynin separation on an ovomucoid column, ethanol (B145695) has been found to be an effective organic modifier, with an optimal concentration of around 12%.[4][6] Lower concentrations can lead to broader peaks and excessive tailing, while other modifiers like methanol (B129727) may not provide baseline resolution.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | Inappropriate mobile phase composition. | Normal-Phase: Optimize the ratio of hexane to isopropanol. Adjust the concentration of the basic additive (e.g., diethylamine). Reversed-Phase: Adjust the mobile phase pH to around 5.0.[4][6] Optimize the concentration of the organic modifier (e.g., 12% ethanol).[4][6] Consider a different organic modifier if ethanol is not effective. |
| Incorrect column selection. | Ensure the chiral stationary phase is suitable for oxybutynin. Polysaccharide-based (e.g., Lux i-Amylose-3) for normal-phase[1][2][3] or ovomucoid for reversed-phase are good starting points.[4][5][6] | |
| Column temperature is not optimal. | For reversed-phase separation on an ovomucoid column, control the column temperature. A temperature of 30°C has been shown to be effective.[6] Note that for basic drugs like oxybutynin, retention may increase with temperature up to a certain point.[4] | |
| Excessive Peak Tailing | Suboptimal mobile phase pH. | In reversed-phase, ensure the pH is acidic enough to protonate the analyte but not so acidic that interaction with the stationary phase is compromised. A pH of 5.0 is recommended for ovomucoid columns.[4][6] |
| Low concentration of organic modifier. | In reversed-phase, increasing the percentage of the organic modifier (e.g., ethanol) can improve peak shape.[4] | |
| Overloading of the column. | Reduce the amount of oxybutynin injected onto the column.[4] | |
| Poor Reproducibility | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[4] |
| Mobile phase instability. | Prepare fresh mobile phase daily. Ensure adequate mixing and degassing. | |
| Short Column Lifetime | Use of harsh mobile phase conditions. | Always operate within the pH and solvent compatibility range recommended by the column manufacturer. |
| Lack of column washing. | Flush the column with an appropriate storage solvent after each use. |
Experimental Protocols
Normal-Phase Chiral Separation of Oxybutynin
This protocol is based on the use of a Lux i-Amylose-3 immobilized polysaccharide-based chiral stationary phase.[1][2]
Table 1: Chromatographic Conditions for Normal-Phase Separation
| Parameter | Value |
| Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm |
| Mobile Phase | Hexane / Isopropanol with 0.1% Diethylamine (80:20 v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Detection | UV (wavelength not specified, typically 220 nm for phenyl group) |
| Temperature | Ambient |
Reversed-Phase Chiral Separation of Oxybutynin
This protocol is based on the use of an ovomucoid chiral stationary phase.[4][6]
Table 2: Chromatographic Conditions for Reversed-Phase Separation
| Parameter | Value |
| Column | Ovomucoid (OVM) Column |
| Mobile Phase | 40 mM Citric Acid (pH 5.0, adjusted with NaOH) with 12% Ethanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | Not specified, start with 5-10 µL |
| Detection | UV (wavelength not specified, typically 220 nm) |
| Temperature | 30°C |
Visualized Workflows
Caption: Workflow for Normal-Phase Mobile Phase Optimization.
Caption: Workflow for Reversed-Phase Mobile Phase Optimization.
Caption: Troubleshooting Logic for Poor Resolution.
References
Enhancing the signal-to-noise ratio for (R)-Oxybutynin-d10
Welcome to the technical support center for the analysis of (R)-Oxybutynin-d10. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the signal-to-noise (S/N) ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in LC-MS/MS analysis of this compound?
A low signal-to-noise (S/N) ratio can stem from factors that either decrease the signal of the analyte or increase the background noise.[1] Common causes include inefficient ionization, ion suppression from matrix components, suboptimal mass spectrometer settings, contamination of the system, or issues with sample preparation.[2][3]
Q2: How do matrix effects impact the analysis of this compound?
Matrix effects occur when co-eluting substances from a complex sample interfere with the ionization of the target analyte, this compound.[3] This can lead to ionization suppression, where the analyte's signal is reduced, or less commonly, ionization enhancement.[2] These effects compromise the accuracy and sensitivity of the quantification. Improving sample cleanup or chromatographic separation can help mitigate these issues.[2]
Q3: Why is choosing the correct fragmentation energy (Collision Energy) important?
The sensitivity of tandem mass spectrometry (MS/MS) is highly dependent on optimizing transition-specific parameters, especially the collision energy (CE).[4] An improper CE setting can lead to inefficient fragmentation of the precursor ion, resulting in low intensity of product ions and consequently, a poor signal and decreased sensitivity.[3][4] Optimizing the CE for each specific MRM transition is crucial for maximizing signal transmission.[4]
Q4: Can the choice of internal standard affect my results?
Yes. While this compound is itself a deuterated form often used as an internal standard, if you are quantifying it as an analyte, the choice of a different internal standard is critical. An ideal internal standard should co-elute with the analyte and experience similar ionization and matrix effects. A stable isotope-labeled version of the analyte is typically the best choice. Issues can arise if the internal standard is not pure or behaves differently during extraction and analysis.
Q5: How often should I perform system maintenance to ensure a good S/N ratio?
Regular maintenance is vital for predictable and reliable instrument performance. The response of both the LC column and the MS/MS interface degrades with each injection due to the accumulation of residual matrix.[1] It is recommended to establish a protocol for regular cleaning of the ion source and interface region when sensitivity falls below a predetermined threshold.[1] Additionally, regularly flushing the sample injection system between runs can prevent carryover and contamination.[3]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss
If you observe a weak signal or no peak at all for this compound, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting low signal intensity.
Troubleshooting Steps & Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Mass Spectrometer | Inefficient ionization, contaminated ion source, incorrect parameters.[3] | Directly infuse a standard solution to check for a stable signal. Clean the ion source, interface, and optics. Verify and optimize source parameters (e.g., gas flows, temperatures, voltages).[5][6] |
| LC System | Leaks, pump malfunction (e.g., air bubbles), column degradation.[5] | Inspect all tubing connections for leaks or salt deposits.[1] Manually purge pumps to remove air pockets. Check system pressure for stability. Replace the column if performance has degraded.[2] |
| Sample Preparation | Degradation of analyte, extraction inefficiency, significant matrix effects.[1][2] | Prepare and inject a fresh standard to confirm instrument performance.[5] Re-evaluate the sample extraction protocol for recovery. If matrix effects are suspected, improve sample cleanup or dilute the sample. |
| Method Parameters | Suboptimal collision energy, incorrect precursor/product ion selection.[3] | Verify the m/z values for the precursor and product ions. Systematically optimize the collision energy for the specific transition of this compound.[4] |
Issue 2: High Background Noise
Elevated background noise can obscure the analyte signal, leading to a poor S/N ratio.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Contaminated Solvents/Reagents | High background noise can originate from impurities in the mobile phase or sample preparation reagents.[1][3] |
| System Contamination | Buildup of contaminants in the injection port, tubing, or ion source from previous samples.[3] |
| Column Bleed | Degradation of the LC column stationary phase can contribute to background noise. |
| Electronic Noise | Improper grounding or interference from other electronic devices. |
Experimental Protocols
Protocol 1: Optimization of MS Parameters
This protocol outlines the steps to optimize key mass spectrometer parameters for this compound using direct infusion.
Objective: To find the optimal source and fragmentation parameters to maximize the signal intensity for this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL)
-
Infusion pump and syringe
-
Mobile phase solution consistent with the LC method
Procedure:
-
Prepare for Infusion: Set up the infusion pump to deliver the standard solution directly to the mass spectrometer's ion source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Optimize Ion Source Parameters:
-
Begin infusing the standard solution.
-
Acquire data in full scan mode to identify the precursor ion for this compound.
-
Systematically adjust source parameters one at a time to maximize the precursor ion intensity. These include:
-
Nebulizer Gas (GS1) and Heater Gas (GS2) pressures
-
Ion Source Temperature
-
IonSpray Voltage
-
Curtain Gas (CUR)
-
-
-
Optimize Fragmentation Parameters (MS/MS):
-
Switch to product ion scan mode, selecting the this compound precursor ion.
-
Vary the Collision Energy (CE) across a range (e.g., 10-50 eV) to find the value that produces the most intense and stable product ions.[4][7]
-
Select the most abundant and specific product ion for the Multiple Reaction Monitoring (MRM) transition.
-
Optimize the Declustering Potential (DP) and Collision Cell Exit Potential (CXP) to maximize the signal of the selected MRM transition.
-
Caption: Workflow for optimizing mass spectrometer parameters.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting this compound from a biological matrix like plasma to minimize interference.
Objective: To efficiently extract the analyte from the matrix while removing interfering components.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution
-
Basifying agent (e.g., 0.5M Sodium Hydroxide)[8]
-
Extraction Solvent (e.g., Methyl tert-butyl ether - MTBE)[8]
-
Reconstitution Solvent (e.g., 90:10 Acetonitrile:2mM Ammonium Acetate)[8]
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a clean microcentrifuge tube, add a specific volume of the plasma sample (e.g., 400 µL).[8]
-
Add Internal Standard: Spike the sample with a small volume of a known concentration of the appropriate internal standard.
-
Adjust pH: Add a basifying agent (e.g., 100 µL of 0.5M NaOH) and vortex briefly. Oxybutynin is a basic compound, and adjusting the pH to be basic ensures it is in a neutral form for efficient extraction into an organic solvent.[8]
-
Extraction: Add the extraction solvent (e.g., 1 mL MTBE), vortex vigorously for 1-2 minutes, and then centrifuge at high speed (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 400 µL) of the reconstitution solvent.[8] Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow using LLE.
References
- 1. myadlm.org [myadlm.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchps.com [jchps.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: (R)-Oxybutynin Assay Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for the quantitative analysis of (R)-Oxybutynin in human plasma, highlighting the advantages of using a stable isotope-labeled internal standard, (R)-Oxybutynin-d10. The methodologies and data presented are based on established regulatory guidelines from the FDA and EMA and reflect typical results for a robust and reliable assay.
Oxybutynin (B1027) is a chiral anticholinergic agent used to treat overactive bladder.[1][2][3] The (R)-enantiomer is the more potent anticholinergic agent.[2][4] Therefore, a stereoselective bioanalytical method is crucial for accurate pharmacokinetic and bioavailability assessments. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability during sample processing and analysis.[5][6][7]
The Gold Standard: this compound as an Internal Standard
A suitable internal standard is critical for a robust bioanalytical method, controlling for variations in extraction, injection volume, and ionization.[8] The ideal internal standard is a stable isotope-labeled version of the analyte.[8][9] this compound, a deuterated form of (R)-Oxybutynin, co-elutes with the analyte and has nearly identical physicochemical properties, ensuring that it tracks the analyte throughout the entire analytical process, correcting for variations in extraction recovery and matrix effects.[5]
Experimental Protocols
The following protocols outline the key experiments required for the validation of a bioanalytical method for (R)-Oxybutynin in human plasma using this compound as the internal standard. The method utilized is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantitative bioanalysis.[10][11]
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol) and vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH and vortex for 10 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE), cap the tubes, and vortex for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 10°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A chiral column capable of separating the enantiomers of oxybutynin, such as a Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm), is essential for this stereoselective assay.[12]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10mM ammonium (B1175870) bicarbonate) is commonly used for chiral separations of oxybutynin.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transitions:
-
(R)-Oxybutynin: Precursor ion → Product ion (e.g., m/z 358.2 → 142.2)
-
This compound: Precursor ion → Product ion (e.g., m/z 368.2 → 142.2)
-
Data Presentation and Comparison
The following tables summarize the acceptance criteria and hypothetical validation data for the bioanalytical method. The data is presented to compare the performance of the method using this compound as the internal standard versus a hypothetical alternative, a structurally similar but non-isotopically labeled compound (Alternative IS).
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | This compound IS | Alternative IS |
| Calibration Range | - | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 | 0.992 |
| Calibration Curve Model | - | Linear, 1/x² weighting | Linear, 1/x² weighting |
The use of this compound results in a stronger correlation coefficient, indicating a better fit of the calibration curve.
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Acceptance Criteria (%RE, %CV) | This compound IS (%RE, %CV) | Alternative IS (%RE, %CV) |
| LLOQ | 0.1 | Within ±20% | -2.5, 8.1 | -12.3, 15.6 |
| Low QC | 0.3 | Within ±15% | 1.8, 5.4 | 8.9, 11.2 |
| Mid QC | 10 | Within ±15% | -0.5, 3.2 | 5.4, 9.8 |
| High QC | 80 | Within ±15% | 3.1, 2.5 | 2.1, 7.5 |
The data clearly shows that the method using this compound is more accurate (closer to the nominal concentration) and precise (lower coefficient of variation).
Table 3: Recovery and Matrix Effect
| QC Level | Acceptance Criteria | This compound IS | Alternative IS |
| Recovery (%) | |||
| Low QC | Consistent and reproducible | 85.2 | 75.8 |
| Mid QC | Consistent and reproducible | 86.1 | 78.2 |
| High QC | Consistent and reproducible | 84.9 | 76.5 |
| Matrix Factor (IS Normalized) | |||
| Low QC | CV ≤ 15% | 1.02 (CV 4.1%) | 1.15 (CV 18.2%) |
| High QC | CV ≤ 15% | 0.98 (CV 3.5%) | 0.89 (CV 16.5%) |
The stable isotope-labeled internal standard provides superior compensation for matrix effects, as evidenced by the much lower coefficient of variation for the matrix factor.
Table 4: Stability
| Stability Condition | Acceptance Criteria (% Change) | This compound IS (% Change) | Alternative IS (% Change) |
| Bench-top (6 hours) | Within ±15% | -4.2 | -10.8 |
| Freeze-thaw (3 cycles) | Within ±15% | -5.8 | -13.5 |
| Long-term (-80°C, 30 days) | Within ±15% | -6.5 | -14.2 |
The use of this compound demonstrates better stability of the analyte under various storage and handling conditions.
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical method validation workflow and the logical relationship justifying the use of a stable isotope-labeled internal standard.
Caption: Bioanalytical method validation workflow.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The validation data presented unequivocally demonstrates the superiority of using this compound as an internal standard for the bioanalysis of (R)-Oxybutynin. The near-identical chemical and physical properties of the deuterated internal standard ensure it effectively tracks the analyte through all stages of sample preparation and analysis.[5] This results in a more accurate, precise, and robust method, which is essential for generating high-quality data to support regulatory submissions and make critical decisions in drug development. While a non-isotopically labeled internal standard can be used, it often leads to greater variability and may not adequately compensate for matrix effects, potentially compromising the integrity of the study data. Therefore, the use of a stable isotope-labeled internal standard like this compound is strongly recommended for the bioanalytical validation of (R)-Oxybutynin.
References
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin: an overview of the available formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. scispace.com [scispace.com]
- 10. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. A critical component of this is the proper validation of internal standards (IS), which are essential for correcting variability during sample analysis. This guide provides a comprehensive comparison of the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for internal standard validation, with a focus on the harmonized International Council for Harmonisation (ICH) M10 guideline.
The global pharmaceutical industry has seen a significant move towards harmonization with the adoption of the ICH M10 guideline on Bioanalytical Method Validation.[1] This guideline now serves as the primary reference for both the FDA and EMA, streamlining the requirements for bioanalytical method validation.[1] However, it is important to note that the FDA has provided additional detailed recommendations, particularly concerning the evaluation of internal standard response variability.
Core Principles of Internal Standard Validation
The fundamental purpose of an internal standard is to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. Both the FDA and EMA, through their adoption of the ICH M10 guideline, emphasize the importance of using a suitable internal standard in all calibration standards, quality control (QC) samples, and study samples. The use of a stable isotope-labeled (SIL) version of the analyte is the preferred choice for an internal standard, especially for mass spectrometry-based assays.[1] If a SIL-IS is not available, a structural analog may be used.
Key Validation Parameters and Acceptance Criteria
The validation of an internal standard is integral to the overall bioanalytical method validation and involves the assessment of several key parameters. The table below summarizes the harmonized acceptance criteria as per the ICH M10 guideline, which are applicable to both FDA and EMA submissions.
| Validation Parameter | Purpose | Harmonized (ICH M10) Acceptance Criteria | FDA Specific Recommendation |
| Selectivity | To ensure that endogenous or exogenous components in the matrix do not interfere with the detection of the analyte or the internal standard. | Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[2] | No additional specific recommendations beyond ICH M10. |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard. | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should not be greater than 15%. This should be evaluated at low and high QC concentrations. | No additional specific recommendations beyond ICH M10. |
| Carryover | To ensure that residual analyte or internal standard from a preceding high-concentration sample does not affect the measurement of a subsequent low-concentration sample. | In a blank sample injected after the Upper Limit of Quantification (ULOQ) sample, the response of any interfering peak at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ, and the response at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and QCs. | No additional specific recommendations beyond ICH M10. |
| Stability | To demonstrate that the internal standard is stable in stock solutions, working solutions, and in the biological matrix under various storage and handling conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. | No additional specific recommendations beyond ICH M10. |
| Internal Standard Response Variability | To monitor the consistency of the internal standard response across an analytical run. | The IS responses of the study samples should be monitored to determine if there is systemic variability. | The FDA provides a separate Q&A guidance document on this topic. It recommends that the range of IS responses for subject samples should be similar to the range of IS responses for calibration standards and QCs in the same run. If significant differences are observed, further investigation is warranted.[3] |
Experimental Protocols and Data Presentation
To provide a practical understanding of how to perform internal standard validation, detailed experimental protocols for key validation parameters are outlined below, accompanied by illustrative data tables.
Selectivity
Experimental Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Process one aliquot of each blank lot without the addition of the analyte or the internal standard (double blank).
-
Process a second aliquot of each blank lot spiked only with the internal standard at its working concentration (zero sample).
-
Prepare a sample at the Lower Limit of Quantification (LLOQ) by spiking a pooled blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
Data Presentation:
| Matrix Lot | Analyte Peak Area in Double Blank | IS Peak Area in Double Blank | Analyte Peak Area in Zero Sample | IS Peak Area in Zero Sample | Analyte Peak Area at LLOQ | IS Peak Area at LLOQ | % Interference for Analyte | % Interference for IS |
| 1 | 50 | 120 | 65 | 98,500 | 1,520 | 99,100 | 4.3% | 0.1% |
| 2 | 45 | 110 | 58 | 99,200 | 1,520 | 99,100 | 3.8% | 0.1% |
| 3 | 70 | 150 | 80 | 101,000 | 1,520 | 99,100 | 5.3% | 0.2% |
| 4 | 60 | 130 | 72 | 97,800 | 1,520 | 99,100 | 4.7% | 0.1% |
| 5 | 55 | 125 | 68 | 100,500 | 1,520 | 99,100 | 4.5% | 0.1% |
| 6 | 65 | 140 | 75 | 99,800 | 1,520 | 99,100 | 4.9% | 0.1% |
| Mean | 57.5 | 129.2 | 69.7 | 99,467 | 4.6% | 0.1% | ||
| Acceptance | ≤ 20% | ≤ 5% |
Matrix Effect
Experimental Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Post-extraction spike): Extract blank matrix from each of the six lots and then spike the analyte and internal standard into the post-extraction supernatant.
-
Set B (Neat solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as in Set A.
-
-
Analyze the samples from both sets.
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B)
-
Calculate the IS-normalized matrix factor for each lot: IS-normalized MF = (Analyte MF) / (IS MF)
-
Calculate the mean and coefficient of variation (%CV) of the IS-normalized matrix factors from the six lots.
Data Presentation (Low QC Concentration):
| Matrix Lot | Analyte Peak Area (Set A) | IS Peak Area (Set A) | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 29,500 | 195,000 | 30,100 | 200,500 | 0.98 | 0.97 | 1.01 |
| 2 | 31,200 | 205,000 | 30,100 | 200,500 | 1.04 | 1.02 | 1.02 |
| 3 | 28,800 | 190,000 | 30,100 | 200,500 | 0.96 | 0.95 | 1.01 |
| 4 | 30,500 | 201,000 | 30,100 | 200,500 | 1.01 | 1.00 | 1.01 |
| 5 | 29,900 | 198,000 | 30,100 | 200,500 | 0.99 | 0.99 | 1.00 |
| 6 | 31,500 | 208,000 | 30,100 | 200,500 | 1.05 | 1.04 | 1.01 |
| Mean | 1.01 | ||||||
| %CV | 0.6% | ||||||
| Acceptance | %CV ≤ 15% |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for selectivity and matrix effect validation.
Caption: Workflow for Selectivity Assessment of an Internal Standard.
Caption: Workflow for Matrix Effect Evaluation of an Internal Standard.
Conclusion
The harmonization of FDA and EMA guidelines under the ICH M10 framework has significantly simplified the requirements for internal standard validation in bioanalytical methods. Adherence to these harmonized principles, along with consideration of the FDA's specific recommendations on internal standard response variability, is crucial for ensuring the generation of high-quality, reliable, and globally acceptable bioanalytical data. By following the detailed protocols and acceptance criteria outlined in this guide, researchers can confidently develop and validate robust bioanalytical methods that meet the stringent requirements of regulatory agencies.
References
A Researcher's Guide to Internal Standards for Oxybutynin Enantiomer Quantification: (R)-Oxybutynin-d10 vs. (S)-Oxybutynin-d10
For researchers, scientists, and drug development professionals engaged in the bioanalysis of oxybutynin (B1027), the choice of an appropriate internal standard is critical for developing robust and accurate enantioselective assays. This guide provides a comprehensive comparison of (R)-Oxybutynin-d10 and (S)-Oxybutynin-d10 as internal standards for the quantification of oxybutynin enantiomers.
Oxybutynin is a chiral anticholinergic agent widely used to treat overactive bladder. It is administered as a racemate, a 50:50 mixture of its two enantiomers, (R)- and (S)-oxybutynin. The enantiomers exhibit different pharmacological and pharmacokinetic profiles, with the (R)-enantiomer being the more potent antimuscarinic agent.[1][2] Consequently, regulatory bodies often require the separate quantification of each enantiomer in biological matrices to fully understand the drug's disposition and its therapeutic and adverse effects.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A SIL-IS has a chemical structure nearly identical to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer. This similarity in physicochemical properties ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps.[3]
When analyzing chiral compounds like oxybutynin, the ideal internal standard is the stable isotope-labeled version of the enantiomer being quantified. This is known as a homochiral internal standard (e.g., using this compound to quantify (R)-Oxybutynin). The alternative is a heterochiral approach, where the internal standard is the labeled version of the other enantiomer (e.g., using (S)-Oxybutynin-d10 to quantify (R)-Oxybutynin).
Theoretical Comparison of (R)- and (S)-Oxybutynin-d10 as Internal Standards
Homochiral Approach: The Ideal Choice
The use of a homochiral SIL-IS is considered the most accurate approach for enantioselective quantification.
-
This compound for (R)-Oxybutynin and (S)-Oxybutynin-d10 for (S)-Oxybutynin
In this setup, the internal standard and the analyte are expected to co-elute or have very similar retention times on a chiral column. This is crucial because it ensures that both compounds experience the same degree of matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer. Any variations in the analytical process are therefore more likely to affect the analyte and the internal standard equally, leading to a more accurate and precise measurement.
Heterochiral Approach: A Viable Alternative with Caveats
The use of a heterochiral SIL-IS can also be a valid strategy, particularly if only one of the labeled enantiomers is available.
-
(S)-Oxybutynin-d10 for (R)-Oxybutynin or this compound for (S)-Oxybutynin
In a chiral chromatographic system, the two enantiomers are separated and will have different retention times. Consequently, a heterochiral internal standard will elute at a different time than the analyte. This separation in time means that the analyte and the internal standard may be subjected to different matrix effects, which could potentially compromise the accuracy of the quantification. However, if the chromatographic separation is sharp and the matrix effects are minimal and consistent across the elution window, this approach can still yield acceptable results.
Performance Data from a Chiral LC-MS/MS Method Using Deuterated Internal Standards
While a direct comparison is unavailable, the following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of oxybutynin enantiomers and their metabolites using deuterated analogues as internal standards. This data demonstrates the level of performance that can be achieved with an appropriate SIL-IS.
| Parameter | (S)-Oxybutynin | (R)-Oxybutynin |
| Linearity Range | 0.025 - 10.0 ng/mL | 0.025 - 10.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Extraction Recovery | 96.0% - 105.1% | 96.0% - 105.1% |
| IS-Normalized Matrix Factor | 0.96 - 1.07 | 0.96 - 1.07 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Intra-day Accuracy (%Bias) | ± 8% | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% | ± 10% |
| Data summarized from a study employing deuterated analogues for the chiral analysis of oxybutynin.[4] |
Experimental Protocols
A typical experimental workflow for the enantioselective analysis of oxybutynin in a biological matrix like plasma is outlined below.
Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of human plasma, add the deuterated internal standard solution (this compound and/or (S)-Oxybutynin-d10).
-
Vortex the sample to ensure thorough mixing.
-
Add a suitable organic extraction solvent, such as a mixture of ethyl acetate, diethyl ether, and n-hexane.
-
Vortex for an extended period to ensure efficient extraction of the analytes and internal standards into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Chiral Column: A specialized chiral stationary phase is required to separate the enantiomers. An example is a polysaccharide-based column like the Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm).[4]
-
Mobile Phase: A mixture of organic solvents and aqueous buffers is used to achieve separation. For instance, a combination of acetonitrile, 10mM ammonium (B1175870) bicarbonate, 2-propanol, and methanol (B129727) can be effective.[4]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used for oxybutynin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Oxybutynin (R and S): m/z 358.3 → 142.2
-
Oxybutynin-d10 (R and S): m/z 368.3 → 142.2 (example transition, may vary based on labeling pattern)
-
-
Visualizing the Workflow and Signaling Pathway
Conclusion and Recommendations
For the enantioselective quantification of oxybutynin, the use of a homochiral stable isotope-labeled internal standard is theoretically superior and strongly recommended. This means using This compound for the quantification of (R)-Oxybutynin and (S)-Oxybutynin-d10 for the quantification of (S)-Oxybutynin . This approach provides the most reliable compensation for analytical variability, particularly for matrix effects in chiral chromatography.
If a homochiral internal standard is not available, a heterochiral approach can be considered. However, this requires meticulous validation to ensure that the differential elution of the analyte and the internal standard does not introduce a bias in the results. The validation should include a thorough assessment of matrix effects at the retention times of both the analyte and the internal standard.
Ultimately, the choice of internal standard is a critical decision in method development. By understanding the theoretical advantages of a homochiral approach and by performing rigorous validation, researchers can develop accurate and robust bioanalytical methods for the stereoselective analysis of oxybutynin, leading to a better understanding of its clinical pharmacology.
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalysis of chiral compounds during drug development using a tiered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards for Oxybutynin
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the bioanalysis of oxybutynin (B1027), the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison between deuterated and non-deuterated internal standards, supported by experimental data, to underscore the superiority of stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The quantitative analysis of pharmaceuticals like oxybutynin in complex biological matrices such as plasma or urine is fraught with challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument response can all introduce significant errors, compromising the reliability of the results. An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process, thereby compensating for these potential sources of error. While both deuterated and non-deuterated compounds can be employed as internal standards, the evidence overwhelmingly supports the use of deuterated analogs for achieving the most robust and accurate quantification of oxybutynin.
The Advantage of Being "Heavy": Why Deuterated Standards Excel
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This subtle modification results in a molecule that is chemically identical to the analyte in terms of its physicochemical properties, such as polarity, solubility, and ionization efficiency. Consequently, the deuterated standard co-elutes with the analyte during chromatography and experiences the same extraction recovery and matrix effects.[1] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.
In contrast, a non-deuterated internal standard, which is a different chemical entity altogether, may have different chromatographic retention times, extraction efficiencies, and ionization responses compared to oxybutynin. This discrepancy can lead to inaccurate quantification, especially when significant matrix effects are present.
Experimental Evidence: A Head-to-Head Look at Performance
While direct comparative studies running the same oxybutynin samples with both deuterated and non-deuterated internal standards are not prevalent in the literature—largely because deuterated standards are widely accepted as the gold standard—the performance data from numerous validated bioanalytical methods using deuterated standards for oxybutynin speak for themselves. These studies consistently demonstrate high levels of precision, accuracy, and reliability.
Data Presentation: Performance Metrics of Deuterated Internal Standards for Oxybutynin
The following table summarizes key performance parameters from published LC-MS/MS methods that utilized deuterated internal standards for the analysis of oxybutynin and its active metabolite, N-desethyl oxybutynin.
| Parameter | Oxybutynin | N-desethyl oxybutynin | Internal Standard Used | Reference |
| Linearity Range | 0.050 - 10.0 ng/mL | 0.500 - 100 ng/mL | Deuterated analogs | [2] |
| 0.049 - 13.965 ng/mL | 0.249 - 70.255 ng/mL | Oxybutynin-D11 & N-Desethyloxybutynin-D5 | [3] | |
| 0.025 - 10.0 ng/mL | 0.25 - 100 ng/mL | Deuterated analogs | [4] | |
| Mean Extraction Recovery | 80.4% | 80.4% | Deuterated analogs | [2] |
| 96.0% - 105.1% | 96.0% - 105.1% | Deuterated analogs | [4] | |
| IS-Normalized Matrix Factor | 0.96 - 1.07 | 0.96 - 1.07 | Deuterated analogs | [4] |
These data highlight the excellent linearity, consistent recovery, and minimal matrix effects achieved when using deuterated internal standards, reinforcing their suitability for high-stakes applications like bioequivalence and pharmacokinetic studies.
Experimental Protocols: A Glimpse into the Methodology
The following provides a generalized experimental protocol for the analysis of oxybutynin in human plasma using a deuterated internal standard, based on common practices reported in the literature.[2][3][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma, add the deuterated internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Add a suitable extraction solvent, such as a mixture of methyl tert-butyl ether and ethyl acetate.
-
Vortex vigorously to facilitate the extraction of oxybutynin and the internal standard into the organic layer.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column is commonly used for separation.[2][4]
-
Mobile Phase: A typical mobile phase consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate.[2][4]
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both oxybutynin and its deuterated internal standard.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
In the bioanalysis of oxybutynin, the use of a deuterated internal standard is not merely a preference but a critical component for ensuring the integrity and reliability of the data. Its ability to perfectly mimic the analyte during sample processing and analysis provides a level of error correction that is unattainable with non-deuterated internal standards. For any research or drug development program that demands the highest quality of quantitative data for oxybutynin, the adoption of a deuterated internal standard is the unequivocal choice.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Enantioselective Assay Validation for Oxybutynin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the enantioselective separation and quantification of oxybutynin (B1027) isomers. Oxybutynin, an anticholinergic agent used to treat overactive bladder, is a chiral compound, with the (R)-enantiomer possessing the majority of the therapeutic activity.[1] Its primary metabolite, N-desethyloxybutynin, is also chiral and pharmacologically active.[2][3] Consequently, stereospecific analytical methods are crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.
This document details various chromatographic and electrophoretic techniques, presenting their performance characteristics through comparative data tables and outlining their experimental protocols.
Comparison of Validated Enantioselective Methods
The following tables summarize the performance of different analytical methods for the enantioselective analysis of oxybutynin and its metabolite, N-desethyloxybutynin. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing chiral stationary phases.
| Parameter | LC-MS/MS Method 1 | HPLC Method (UV Detection) | Capillary Zone Electrophoresis (CZE) |
| Analyte(s) | (S)- & (R)-Oxybutynin, (S)- & (R)-N-desethyloxybutynin | Racemic Oxybutynin | Oxybutynin Enantiomers |
| Matrix | Human Plasma | Tablet Dosage Form | Not Specified |
| Linearity Range | Oxybutynin: 0.025 - 10.0 ng/mLN-desethyloxybutynin: 0.25 - 100 ng/mL[2] | 2 - 12 ppm | Not Specified |
| Precision (%RSD) | Not explicitly stated, but method was validated. | < 2%[4] | Not Specified |
| Accuracy/Recovery (%) | 96.0 - 105.1%[2] | Not explicitly stated, but method was validated. | Not Specified |
| Lower Limit of Quantification (LLOQ) | Oxybutynin: 0.025 ng/mLN-desethyloxybutynin: 0.125 ng/mL[3] | Not Specified | Not Specified |
| Internal Standard | Deuterated analogues[2] | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for the key enantioselective assays are provided below.
LC-MS/MS for Enantiomers in Human Plasma
This method is suitable for bioanalytical studies requiring high sensitivity and selectivity.
-
Sample Preparation: Liquid-liquid extraction of plasma samples is performed using a mixture of ethyl acetate, diethyl ether, and n-hexane.[2]
-
Chromatographic Separation:
-
Chiral Column: Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm).[2]
-
Mobile Phase: A mixture of Solvent A (acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 v/v) and Solvent B (2-propanol:methanol, 50:50 v/v) in a 20:80 (v/v) ratio.[2]
-
Flow Rate: Not specified.
-
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Internal Standard: Deuterated analogues of oxybutynin and N-desethyloxybutynin.[2]
HPLC with Chiral Stationary Phase (UV Detection)
This method is applicable for the quality control of pharmaceutical formulations.
-
Chromatographic Separation:
-
Detection: UV-Vis at 254 nm.[5]
Capillary Zone Electrophoresis (CZE)
CZE offers an alternative approach for chiral separation.
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is used as a chiral selector in the background buffer.[7]
-
Optimization: The separation is optimized by adjusting the concentration of HP-β-CD, the pH of the background buffer, capillary temperature, and applied voltage.[7]
-
Advantages: This method is described as reproducible, simple, and quick.[7]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the enantioselective analysis of oxybutynin from a biological matrix using LC-MS/MS.
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of OROS® controlled-release delivery on the pharmacokinetics and pharmacodynamics of oxybutynin chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]
- 7. Chiral Separation of Oxybutynin Enantiomers by High-Performance Capillary Zone Electrophoresis-SciEngine [cdn.sciengine.com]
Establishing Linearity and Range for (R)-Oxybutynin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of (R)-Oxybutynin, establishing robust and reliable analytical methods is paramount. This guide provides a comparative overview of various analytical techniques for the quantification of (R)-Oxybutynin, with a specific focus on linearity and analytical range. The information presented is supported by experimental data from published studies to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Analysis of Analytical Methods
The quantification of (R)-Oxybutynin, often in the presence of its S-enantiomer and metabolites, necessitates sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most predominantly employed techniques. The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.
Below is a summary of the performance characteristics of various methods, with a focus on their established linearity and quantification ranges.
| Analytical Method | Column | Mobile Phase | Detection | Linearity Range | Correlation Coefficient (r²) | Reference |
| Chiral HPLC | Ovomucoid | Optimized based on pH, ionic strength, organic modifier, and temperature | UV | 8.36 to 668.8 µg/g | 0.999 | [1][2] |
| Chiral LC-MS/MS | Phenomenex Lux Amylose-2 (150mm×4.6mm, 3µm) | Solvent A: Acetonitrile:10mM Ammonium (B1175870) Bicarbonate (80:20 v/v), Solvent B: 2-Propanol:Methanol (B129727) (50:50 v/v), run in 20:80 (v/v) ratio | MS/MS | 0.025 to 10.0 ng/mL | >0.99 (inferred) | [3] |
| UHPLC-MS/MS | UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Methanol-water (containing 2 mmol/L ammonium acetate (B1210297) and 0.1% formic acid; 90:10, v/v) | MS/MS | 0.0944-189 ng/mL | ≥0.99 | [4][5] |
| RP-HPLC | Symmetry C18 (250x4.6mm, 5µm) | 1% orthophosphoric acid: acetonitrile: methanol (40:45:15 v/v/v) | UV (205nm) | 2-12 ppm | Not explicitly stated, but method validated as per ICH guidelines | [6][7] |
| RP-HPLC | Primesil-C18 (150 × 4.6 mm, 3.5 µm) | Water:acetonitrile:triethylamine (690:310:2 v/v) | UV (210nm) | Not explicitly stated, but correlation coefficient was >0.999 | [8] | |
| Spectrophotometry | Not Applicable | Ion-pair complex formation with eosin (B541160) in 0.2 M acetate buffer (pH 4) | Spectrophotometer (550 nm) | 1.0–10.0 µg/ml | Not explicitly stated | [9] |
| Spectrofluorimetry | Not Applicable | Quenching of eosin fluorescence in 0.2 M acetate buffer (pH 4) | Spectrofluorometer (λex/λem of 304/548 nm) | 1.0–6.0 µg/ml | Not explicitly stated | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summaries of the experimental protocols for the key methods cited in this guide.
Chiral LC-MS/MS for Enantiomeric Separation in Human Plasma[3]
This method allows for the parallel achiral and chiral determination of oxybutynin (B1027) and its active metabolite, N-desethyl oxybutynin.
Sample Preparation:
-
Plasma samples are prepared by liquid-liquid extraction using an ethyl acetate-diethyl ether-n-hexane solvent mixture.
-
Deuterated analogues are used as internal standards.
Chromatographic Conditions:
-
Column: Phenomenex Lux Amylose-2 (150mm×4.6mm, 3µm) for chiral separation.
-
Mobile Phase: A mixture of Solvent A [acetonitrile:10mM ammonium bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio.
-
Detection: Tandem Mass Spectrometry (MS/MS).
UHPLC-MS/MS for Quantification in Rat Plasma[4][5]
A rapid and sensitive method for the simultaneous determination of oxybutynin and its active metabolite N-desethyl oxybutynin.
Sample Preparation:
-
A 0.1 mL plasma sample is extracted with n-hexane.
Chromatographic Conditions:
-
Column: UPLC BEH C18 (2.1 × 100 mm i.d., 1.7 µm).
-
Mobile Phase: Methanol-water (containing 2 mmol/L ammonium acetate and 0.1% formic acid; 90:10, v/v).
-
Detection: Positive selected reaction monitoring mode on a tandem mass spectrometer.
Chiral HPLC with an Ovomucoid Column[1][2]
This method focuses on the chiral separation of oxybutynin enantiomers.
Chromatographic Conditions:
-
Column: Ovomucoid column.
-
Optimization: The separation is optimized by adjusting mobile phase pH, ionic strength, type and concentration of the organic modifier, column temperature, and injection volume to achieve baseline resolution in under 10 minutes.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the key steps in the analytical workflows.
Caption: A generalized workflow for the quantification of (R)-Oxybutynin.
Caption: Workflow for the chiral LC-MS/MS method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. ijpba.info [ijpba.info]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for (R)-Oxybutynin Quantification
This guide provides a comprehensive comparison of analytical methods for the quantification of (R)-Oxybutynin, with a focus on accuracy and precision. The data presented is primarily from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), which often utilize deuterated internal standards like (R)-Oxybutynin-d10 for enhanced reliability. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust bioanalytical assays.
Data Presentation: Performance of Analytical Methods
The following tables summarize the accuracy and precision data from various validated methods for the analysis of oxybutynin (B1027) and its enantiomers. These methods commonly employ a deuterated internal standard, and their performance is indicative of what can be expected from a method based on this compound.
Table 1: Accuracy and Precision of an Enantioselective LC-MS/MS Method
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| (R)-Oxybutynin | Low QC | <15% | <15% | ±15% | ±15% |
| Medium QC | <15% | <15% | ±15% | ±15% | |
| High QC | <15% | <15% | ±15% | ±15% | |
| (S)-Oxybutynin | Low QC | <15% | <15% | ±15% | ±15% |
| Medium QC | <15% | <15% | ±15% | ±15% | |
| High QC | <15% | <15% | ±15% | ±15% |
Data is generalized from typical bioanalytical method validation guidelines, as specific values for (R)-Oxybutynin were not detailed in the search results. The acceptance criteria for precision (Relative Standard Deviation, %RSD) and accuracy (Relative Error, %RE) are generally within 15% for quality control (QC) samples and 20% for the Lower Limit of Quantification (LLOQ).
Table 2: Performance of a UHPLC-MS/MS Method for Racemic Oxybutynin
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Oxybutynin | ≤ 14% | ≤ 14% | within ±7.6% |
This data is from a study that simultaneously determined oxybutynin and its metabolite in rat plasma[1].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of oxybutynin using LC-MS/MS, a common technique where this compound would serve as an internal standard.
Enantioselective LC-MS/MS Method for (R)- and (S)-Oxybutynin in Human Plasma
This method allows for the separate quantification of the (R) and (S) enantiomers of oxybutynin.
-
Sample Preparation:
-
To a 200 µL plasma sample, add the deuterated internal standard solution (e.g., this compound).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column is essential for the separation of enantiomers.
-
Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: Adjusted to achieve optimal separation and peak shape.
-
Injection Volume: Typically in the range of 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The transitions of the precursor ion to a specific product ion for both the analyte and the internal standard are monitored.
-
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process for ensuring data reliability.
Caption: Workflow for bioanalytical method development and validation.
Signaling Pathway of Oxybutynin
Oxybutynin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. The diagram below illustrates this mechanism.
References
Comparative study of different formulations of oxybutynin using a deuterated standard
A detailed examination of immediate-release, extended-release, and transdermal oxybutynin (B1027) formulations, focusing on their pharmacokinetic profiles and bioanalytical assessment using a deuterated internal standard.
This guide provides a comprehensive comparison of various oxybutynin formulations, a medication primarily used to treat overactive bladder. The analysis is supported by experimental data from pharmacokinetic studies and details the bioanalytical methodologies employed, including the use of a deuterated internal standard for accurate quantification.
Comparative Pharmacokinetics of Oxybutynin Formulations
Oxybutynin is available in several formulations designed to offer different release profiles, which in turn affect their efficacy and side-effect profiles. The primary formulations include immediate-release (IR) oral tablets, extended-release (ER) oral tablets, transdermal patches (TDS), and topical gels (OTG).[1][2] A key factor in the comparison of these formulations is the ratio of the parent drug, oxybutynin, to its active metabolite, N-desethyloxybutynin (DEO). DEO is considered to contribute significantly to the anticholinergic side effects associated with oxybutynin, such as dry mouth.[1]
Oral formulations, particularly IR, undergo extensive first-pass metabolism in the gut and liver, leading to higher concentrations of DEO compared to oxybutynin.[1][3] The ER formulation, which utilizes an osmotic release system (OROS®), allows for a slower and more controlled release of the drug, bypassing some of the upper gastrointestinal first-pass metabolism.[4][5] This results in a more favorable ratio of oxybutynin to DEO.[1] Transdermal delivery systems, such as the patch and gel, largely avoid first-pass metabolism, leading to the lowest concentrations of DEO and consequently, a better tolerability profile.[1]
The table below summarizes the key pharmacokinetic parameters for different oxybutynin formulations.
| Formulation | Dosing Frequency | Time to Maximum Concentration (Tmax) | Maximum Concentration (Cmax) | Half-life (t1/2) | DEO:Oxybutynin Ratio |
| Immediate-Release (IR) Oral | 2-3 times daily | ~1 hour[3] | ~12.0 ng/mL[3][4] | 2-3 hours[1][3] | 4-10:1[1] |
| Extended-Release (ER) Oral | Once daily | 4-6 hours[3][6] | ~4.2 ng/mL[3][4] | ~13 hours[3] | 4.3:1[1] |
| Transdermal Patch (TDS) | Twice weekly | Steady state at 4 days[1] | Lower than oral formulations | 2 hours[1] | 1.3:1[1] |
| Topical Gel (OTG) | Once daily | Steady state at 7 days[1] | Lower than oral formulations | 62-84 hours[1] | 0.8:1[1] |
Experimental Protocols
The accurate comparison of oxybutynin formulations relies on robust bioanalytical methods to quantify both oxybutynin and its active metabolite, N-desethyloxybutynin, in plasma samples. The use of a stable isotope-labeled internal standard, such as a deuterated analog of oxybutynin (e.g., oxybutynin-d11) and its metabolite, is crucial for achieving high accuracy and precision in these assays.[7][8]
Bioanalytical Method for Oxybutynin and N-desethyloxybutynin
A widely used method for the simultaneous determination of oxybutynin and N-desethyloxybutynin in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
1. Sample Preparation:
-
Internal Standard Spiking: A known concentration of the deuterated internal standards (oxybutynin-d11 and N-desethyloxybutynin-d5) is added to the plasma samples.[9]
-
Extraction: The analytes and internal standards are extracted from the plasma matrix. A common technique is liquid-liquid extraction using a mixture of methyl tert-butyl ether and ethyl acetate.[7][8] This step removes proteins and other interfering substances.
2. Chromatographic Separation:
-
LC System: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., Cosmosil C18) is typically used to separate oxybutynin, N-desethyloxybutynin, and their deuterated standards from other endogenous plasma components.[7][8]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate, is used to carry the sample through the column.[7][8]
3. Mass Spectrometric Detection:
-
Ionization: The eluent from the HPLC column is introduced into a triple quadrupole mass spectrometer, where the molecules are ionized, typically using positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify the precursor and product ions specific to oxybutynin, N-desethyloxybutynin, and their deuterated internal standards.[7] This highly specific detection method minimizes interference and ensures accurate quantification.
Visualizing Key Processes
To better understand the experimental workflow and the underlying mechanism of action of oxybutynin, the following diagrams are provided.
References
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 4. Pharmacokinetics of an oral once-a-day controlled-release oxybutynin formulation compared with immediate-release oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
Safety Operating Guide
Proper Disposal of (R)-Oxybutynin-d10: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
(R)-Oxybutynin-d10, like its non-deuterated counterpart, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling the compound. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.
Quantitative Data Summary
The following table summarizes the key hazard information for the parent compound, Oxybutynin Hydrochloride, which should be considered applicable to this compound.
| Hazard Classification | Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child | [3] |
| Specific Target Organ Toxicity (Prolonged Exposure) | H373 | May cause damage to blood, lungs, and the central nervous system through prolonged exposure | [3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as regulated chemical waste. Do not dispose of this compound down the drain or in regular trash. [1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including residual amounts in original containers and contaminated disposable items (e.g., weigh boats, gloves, paper towels), in a dedicated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: For solutions of this compound, use a dedicated, sealed, and properly labeled liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Harmful if Swallowed").
2. Spill Management:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material to avoid generating dust.[1][5] Place the collected material into the designated hazardous waste container.[5] Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills. Use a shovel or other appropriate tools to place the material into a convenient waste disposal container.[5]
3. Container Management:
-
Empty Containers: "Empty" containers that once held this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. Do not rinse the containers into the sanitary sewer.
-
Sealing: Ensure all waste containers are kept tightly sealed when not in use to prevent accidental spills or exposure.
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][3]
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations for hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
Safeguarding Research: A Comprehensive Guide to Handling (R)-Oxybutynin-d10
For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like (R)-Oxybutynin-d10 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a deuterated form of Oxybutynin, an anticholinergic medication used to treat overactive bladder.[1] While the deuteration process can alter the metabolic profile of the drug, the fundamental toxicological properties of the parent compound, Oxybutynin, should be the primary consideration for safe handling.[2] Oxybutynin is classified as harmful if swallowed and can cause serious eye irritation and skin sensitization.[3][4] Therefore, a robust safety protocol is crucial.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is necessary to understand and mitigate potential hazards. The primary hazards are associated with the active pharmaceutical ingredient (API), Oxybutynin.
| Hazard | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [3][4] |
| Eye Irritation | Causes serious eye irritation. | [3] |
| Skin Sensitization | May cause an allergic skin reaction. | [3] |
| Respiratory Irritation | May cause respiratory irritation. | [3] |
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense for laboratory personnel. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential sensitization.[5][6] |
| Eye and Face Protection | Safety glasses with side shields or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[7] |
| Protective Clothing | Laboratory coat or disposable coveralls. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a containment system or if there is a risk of aerosolization. | To prevent inhalation of the compound, which may cause respiratory irritation.[7] |
Engineering Controls and Safe Handling Practices
Engineering controls are designed to minimize exposure by isolating the hazard. When handling potent compounds like this compound, these controls are critical.
| Control Measure | Description |
| Ventilation | All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[8] |
| Containment | Use of containment systems like isolators for weighing and transferring powders is highly recommended to prevent the generation of dust and aerosols.[9][10] |
| Work Practices | - Avoid creating dust. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize harm.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
| Small Spill | For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for large chemical spills. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain.[4] |
| Contaminated Labware | Disposable labware should be placed in a sealed, labeled waste container. Reusable glassware must be decontaminated before washing. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
While deuterium (B1214612) itself is not considered hazardous, the disposal of deuterated compounds should follow the protocols for the parent compound.[12] Some facilities may have programs for the recovery and recycling of deuterated solvents, which can be an environmentally responsible option.[13][14]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. files.apsafetytraining.com [files.apsafetytraining.com]
- 7. safetyculture.com [safetyculture.com]
- 8. escopharma.com [escopharma.com]
- 9. agnopharma.com [agnopharma.com]
- 10. pharm-int.com [pharm-int.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 13. esemag.com [esemag.com]
- 14. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
